Lsd1-IN-6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13BrN2O3 |
|---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
4-[(E)-2-(2-bromo-4,5-dihydroxyphenyl)ethenyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-8-14(20)13(19)7-11(12)6-3-9-1-4-10(5-2-9)15(17)18-21/h1-8,19-21H,(H2,17,18)/b6-3+ |
InChI Key |
JDEDYOAMPIVKCF-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2Br)O)O)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2Br)O)O)C(=NO)N |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-6: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator of gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression and aberrant activity are implicated in a multitude of human malignancies, including various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Lsd1-IN-6, a potent and reversible inhibitor of LSD1.
Discovery of this compound: A Resveratrol-Based Approach
This compound, also identified as compound 4m in the primary literature, was discovered through a strategic drug design approach leveraging the chemical scaffold of resveratrol, a natural stilbene with known biological activities.[1] A series of resveratrol derivatives were synthesized and screened for their inhibitory activity against LSD1.[2] Among the synthesized compounds, this compound emerged as a highly potent inhibitor.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on the synthesis of related resveratrol derivatives.
Synthesis Workflow
References
Lsd1-IN-6: An In-Depth Technical Guide on a Novel Epigenetic Modulator
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its involvement in a variety of cellular processes, including cell proliferation, differentiation, and tumorigenesis, has established it as a significant therapeutic target in oncology.[1][2] LSD1 can function as both a transcriptional co-repressor and co-activator, depending on the protein complex it associates with.[3][4] This technical guide provides a comprehensive overview of the biological activity and molecular targets of Lsd1-IN-6, a novel inhibitor of LSD1.
While specific data for a compound designated "this compound" is not publicly available, this guide synthesizes information from a range of well-characterized LSD1 inhibitors to provide a representative understanding of the biological activity, target engagement, and experimental evaluation of this class of molecules.
Biological Activity and Target Profile
LSD1 inhibitors exert their biological effects by competitively or non-competitively binding to the active site of the LSD1 enzyme, thereby preventing the demethylation of its histone and non-histone substrates. This leads to an increase in the methylation levels of H3K4me1/2 and H3K9me1/2, resulting in the modulation of gene expression.[4]
Quantitative Data on LSD1 Inhibitor Activity
The potency of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the LSD1 enzyme and their effects on cancer cell proliferation. The following table summarizes the in vitro activity of several representative LSD1 inhibitors.
| Compound | LSD1 IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference Compound |
| LTM-1 | 2.11 ± 0.14 | MV-4-11 | 0.16 ± 0.01 | |
| Compound 14 | 180 | HepG2 | 0.93 | Seclidemstat |
| Compound 48 | 580 | NB cells | Not Reported | |
| HCI-2509 | Not Reported | A549, PC9 | 0.3 - 5 | |
| GSK-LSD1 | Not Reported | Not Reported | Not Reported | |
| SP2509 | Not Reported | ccRCC cells | Not Reported | |
| NCD38 | 590 | TNBC cells | Not Reported | PCPA |
| ORY-1001 | Not Reported | TNBC, HER2+ BC cells | Not Reported | |
| Rhodium(III) complex 6 | 40 | Prostate cancer cells | Not Reported | |
| Cyclic peptide 2 | 2100 | MCF-7, Calu-6 | Not Reported | |
| SNAIL peptide 3 | 280 | HeLa cells | Not Reported | |
| Compound 17 | 650 | Gastric cancer cells | Not Reported | |
| Compound 9 | 24.4 | Not Reported | Not Reported | |
| Compound 19 | 890 | Not Reported | Not Reported |
Table 1: In vitro biological activity of selected LSD1 inhibitors.
Key Signaling Pathways and Cellular Processes Modulated by LSD1 Inhibition
Inhibition of LSD1 has been shown to impact a multitude of signaling pathways and cellular processes, ultimately leading to anti-tumor effects.
-
Cell Cycle Arrest: LSD1 inhibition can induce cell cycle arrest, often at the G1/S phase, by upregulating cell cycle inhibitors such as p21.[5]
-
Apoptosis: Several LSD1 inhibitors have been demonstrated to induce programmed cell death in cancer cells.
-
Differentiation: In hematological malignancies like acute myeloid leukemia (AML), LSD1 inhibition can promote the differentiation of leukemic blasts.
-
Epithelial-Mesenchymal Transition (EMT): LSD1 is implicated in promoting EMT, a process crucial for cancer metastasis. Inhibition of LSD1 can reverse EMT, characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., N-cadherin, Vimentin).[6]
-
Immune Modulation: LSD1 inhibition can enhance anti-tumor immunity by derepressing the expression of endogenous retroviral elements (ERVs), leading to a dsRNA stress response and subsequent activation of interferon pathways. This can increase tumor immunogenicity and sensitize tumors to immune checkpoint blockade.[7]
Experimental Protocols
The characterization of LSD1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
In Vitro LSD1 Inhibition Assay (HRP-Coupled Assay)
This assay measures the enzymatic activity of LSD1 by detecting the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme, H3K4me2 peptide substrate, and the test compound at various concentrations.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add a solution containing HRP and Amplex Red to each well.
-
Incubate for a further period (e.g., 15 minutes) to allow for color development.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of LSD1 activity for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular Proliferation Assay
This assay assesses the effect of LSD1 inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, HepG2)
-
Complete cell culture medium
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
Western Blot Analysis for Histone Methylation
This technique is used to measure the levels of specific histone modifications in cells treated with LSD1 inhibitors.
Procedure:
-
Treat cells with the LSD1 inhibitor for a defined period.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative change in histone methylation.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of LSD1 inhibitors in animal models.
Procedure:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor (e.g., orally, intraperitoneally) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
LSD1 inhibitors represent a promising class of anti-cancer agents with a multifaceted mechanism of action. By inhibiting the demethylase activity of LSD1, these compounds can induce cell cycle arrest, apoptosis, and cellular differentiation, while also reversing EMT and enhancing anti-tumor immunity. The comprehensive experimental approach outlined in this guide provides a framework for the preclinical evaluation of novel LSD1 inhibitors like this compound, paving the way for their potential clinical development. Further research is warranted to fully elucidate the therapeutic potential and patient populations that would most benefit from this targeted epigenetic therapy.
References
- 1. news-medical.net [news-medical.net]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Reversibility of Lsd1-IN-6 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory mechanism of Lsd1-IN-6, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document summarizes key quantitative data, details relevant experimental protocols for assessing inhibitor reversibility, and visualizes associated signaling pathways and experimental workflows.
Introduction to LSD1 and this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby impacting various cellular processes, including differentiation, proliferation, and development. Dysregulation of LSD1 activity has been implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.
This compound (also referred to as compound 4m) is a novel, potent, and reversible inhibitor of LSD1.[1][2] It is a resveratrol derivative with a reported half-maximal inhibitory concentration (IC50) of 123 nM.[1][2] The reversible nature of its inhibition presents a potential advantage in therapeutic applications, offering a more controlled and potentially safer modulation of LSD1 activity compared to irreversible inhibitors.
Quantitative Data on this compound and Comparative Inhibitors
The following tables summarize the available quantitative data for this compound and provide a comparison with other known reversible and irreversible LSD1 inhibitors.
Table 1: Potency of this compound
| Compound | Type of Inhibition | IC50 (nM) |
| This compound | Reversible | 123[1][2] |
Table 2: Comparative Potency of Various LSD1 Inhibitors
| Compound | Type of Inhibition | IC50 (nM) |
| Reversible Inhibitors | ||
| This compound | Reversible | 123[1][2] |
| SP-2509 | Reversible | 2,500[3] |
| Seclidemstat (SP-2577) | Reversible | 13 |
| Pulrodemstat (CC-90011) | Reversible | 0.25 |
| Irreversible Inhibitors | ||
| Tranylcypromine (TCP) | Irreversible | 5,600[3] |
| GSK-LSD1 | Irreversible | N/A (k_inact/K_I used) |
| ORY-1001 (Iadademstat) | Irreversible | <1 |
Experimental Protocols for Determining Inhibitor Reversibility
The reversibility of an enzyme inhibitor is a critical parameter in its characterization. Standard methods to determine reversibility include washout assays, dialysis, and kinetic studies such as jump dilution. While the specific experimental protocol used for this compound is detailed in its primary publication, which was not accessible for this review, a representative protocol for a dialysis assay, a common method to assess reversibility, is provided below.
Representative Experimental Protocol: Dialysis Assay for Reversibility
This protocol is a standard method used to differentiate between reversible and irreversible inhibitors by physically separating the inhibitor from the enzyme-inhibitor complex.
Objective: To determine if the inhibition of LSD1 by an inhibitor is reversible.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 inhibitor (e.g., this compound)
-
Irreversible LSD1 inhibitor (e.g., GSK-LSD1) as a control
-
Dialysis tubing (e.g., with a 10 kDa molecular weight cutoff)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Detection reagents for LSD1 activity assay (e.g., Amplex Red, horseradish peroxidase)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Incubate LSD1 enzyme with the test inhibitor (e.g., this compound at a concentration >10-fold its IC50) in assay buffer for a predetermined time (e.g., 60 minutes) at room temperature to allow for binding.
-
In parallel, prepare control samples:
-
LSD1 incubated with an irreversible inhibitor (positive control for irreversible inhibition).
-
LSD1 incubated with vehicle (e.g., DMSO) (negative control).
-
-
-
Dialysis:
-
Transfer the enzyme-inhibitor mixtures into separate dialysis tubes.
-
Place the dialysis tubes in a large volume of ice-cold assay buffer.
-
Perform dialysis for an extended period (e.g., 24-48 hours) with multiple buffer changes to ensure complete removal of the unbound inhibitor.
-
-
Measurement of LSD1 Activity:
-
After dialysis, recover the enzyme samples from the dialysis tubes.
-
Measure the enzymatic activity of each sample using a standard LSD1 activity assay. A common method is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.
-
Briefly, in a 96-well plate, combine the dialyzed enzyme with the LSD1 substrate and detection reagents.
-
Incubate for a specific time and then measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Compare the enzymatic activity of the LSD1 treated with the test inhibitor to the positive and negative controls.
-
Interpretation of Results:
-
If the activity of the LSD1 treated with the test inhibitor is restored to a level similar to the vehicle-treated control, the inhibition is reversible .
-
If the activity of the LSD1 treated with the test inhibitor remains low, similar to the irreversible inhibitor control, the inhibition is irreversible or very slowly reversible.
-
-
Visualizing Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining inhibitor reversibility and the signaling pathways involving LSD1.
Experimental Workflow for Reversibility Assessment
Caption: Workflow for determining inhibitor reversibility using a dialysis assay.
LSD1 Signaling Pathways
LSD1 is involved in multiple signaling pathways that are crucial for cell growth, proliferation, and survival. Inhibition of LSD1 can therefore have far-reaching effects on cellular function.
Caption: Overview of key signaling pathways modulated by LSD1.
Conclusion
This compound is a potent, reversible inhibitor of LSD1. The reversibility of its mechanism offers a promising avenue for the development of targeted cancer therapies with potentially improved safety profiles over irreversible inhibitors. The experimental protocols outlined in this guide provide a framework for the characterization of LSD1 inhibitors, while the visualized signaling pathways highlight the multifaceted role of LSD1 in cellular regulation. Further research into the specific kinetic parameters of this compound, such as its on- and off-rates, will provide a more complete understanding of its inhibitory profile and therapeutic potential.
References
Lsd1-IN-6: A Technical Guide to a Reversible Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Lsd1-IN-6, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone and non-histone proteins, making it a significant target in oncology and other therapeutic areas.[1][2][3] this compound serves as a valuable chemical probe for elucidating the biological functions of LSD1.
This compound: Biochemical and Cellular Profile
This compound (also referred to as Compound 4m) is a resveratrol derivative identified as a potent, reversible inhibitor of LSD1.[4] Its primary mechanism of action is the direct inhibition of LSD1's enzymatic activity, which leads to an increase in the methylation levels of its substrates, such as dimethylated lysine 4 on histone H3 (H3K4me2).[4][5] Unlike covalent inhibitors, its reversible nature can be advantageous for specific experimental designs, such as washout studies.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [4][5] |
| IC₅₀ | 123 nM | [4][5] |
| Mechanism | Reversible Inhibition | [4][5] |
| Cellular Effect | Increases H3K4 dimethylation |[4][5] |
LSD1 Function and Signaling Pathways
LSD1 is a key epigenetic regulator that removes methyl groups from mono- and dimethylated H3K4 and H3K9.[2] This activity allows it to function as both a transcriptional co-repressor (when demethylating H3K4, an activation mark) and a co-activator (when demethylating H3K9, a repression mark).[2][6] LSD1 is a crucial component of several large protein complexes, including the CoREST and NuRD complexes, which modulate its activity and targeting.[3][7][8]
Dysregulation of LSD1 is implicated in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer, where it is often overexpressed.[1][2][9] Its inhibition can induce differentiation and apoptosis and reduce the proliferation of cancer cells.[2]
LSD1 is integrated into several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: LSD1 has been shown to positively regulate the PI3K/Akt/mTOR pathway in esophageal squamous cell carcinoma (ESCC).[10] In other contexts, such as ovarian cancer, LSD1 negatively regulates autophagy through the mTOR signaling pathway.[11]
-
Notch Pathway: In ESCC, LSD1 can activate the Notch signaling pathway by binding to the promoter regions of Notch target genes like HES1.[10]
-
Androgen Receptor (AR) Signaling: LSD1 can act as a coactivator for the androgen receptor, switching its substrate specificity from H3K4 to H3K9, thereby promoting gene transcription.[6][7]
Diagram 1: LSD1 Mechanism and Inhibition
Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition by this compound.
Diagram 2: LSD1 in PI3K/Akt/mTOR and Notch Signaling
Caption: LSD1's regulatory role in the PI3K/Akt/mTOR and Notch signaling pathways.
Experimental Methodologies
The characterization of this compound and other LSD1 inhibitors involves a series of biochemical and cellular assays to determine potency, selectivity, mechanism of action, and cellular target engagement.
Diagram 3: Workflow for Characterizing an LSD1 Inhibitor
Caption: A typical experimental workflow for the preclinical evaluation of an LSD1 inhibitor.
This assay is a common method for measuring the activity of LSD1 in vitro by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[12][13]
Protocol:
-
Reagent Preparation:
-
LSD1 Enzyme: Recombinant human LSD1/CoREST complex.
-
Substrate: Dimethylated H3K4 peptide (e.g., H3K4me2 peptide corresponding to amino acids 1-21).
-
Inhibitor: this compound dissolved in DMSO, with serial dilutions prepared.
-
Detection Reagents: Horseradish peroxidase (HRP) and a suitable HRP substrate (e.g., Amplex Red).
-
Assay Buffer: Typically 50 mM HEPES or Tris-HCl, pH 7.5.
-
-
Assay Procedure:
-
Add 2-5 µL of the inhibitor (this compound) or DMSO (vehicle control) to the wells of a 96- or 384-well plate.
-
Add 20-25 µL of LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 20-25 µL of the H3K4me2 peptide substrate.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction and begin detection by adding 50 µL of the HRP/Amplex Red working solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance using a plate reader.
-
Subtract the background signal (no enzyme control).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This protocol verifies that this compound engages with its target in a cellular context by measuring the levels of H3K4me2.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., a relevant AML or SCLC cell line) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for 24-72 hours.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a hypotonic lysis buffer to isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts (5-15 µg) on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K4me2 signal to the total Histone H3 signal.
-
Observe the dose-dependent increase in the H3K4me2/Total H3 ratio in this compound-treated cells compared to the control.
-
Conclusion
This compound is a potent and reversible small molecule inhibitor of LSD1, making it a valuable tool for studying the enzyme's role in gene regulation and disease. Its well-defined IC₅₀ and reversible mechanism of action allow for precise in vitro and cellular experiments to probe LSD1 function in various signaling pathways. The methodologies outlined in this guide provide a robust framework for utilizing this compound to further investigate the complex biology of LSD1 and its potential as a therapeutic target.
References
- 1. news-medical.net [news-medical.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 10. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Therapeutic Potential of LSD1 Inhibition in Oncology
A Technical Guide on the Lysine-Specific Demethylase 1 (LSD1) Inhibitor Seclidemstat (SP-2577)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Lsd1-IN-6" specified in the topic query did not yield any publicly available scientific data. Therefore, this guide focuses on a well-characterized, clinically evaluated LSD1 inhibitor, Seclidemstat (SP-2577) , to illustrate the therapeutic potential of this drug class in oncology.
Introduction: LSD1 as a Therapeutic Target in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1] LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its function is context-dependent; demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation, often in concert with hormone receptors like the androgen and estrogen receptors.[1]
LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, breast cancer, and various pediatric sarcomas.[2] Its elevated expression is often associated with poor prognosis, as it contributes to blocking cellular differentiation and promoting proliferation, migration, and invasiveness.[2] Beyond its catalytic activity, LSD1 also possesses scaffolding functions, participating in multi-protein complexes that regulate gene expression.[3] These dual roles make LSD1 an attractive therapeutic target for cancer treatment.
Seclidemstat (SP-2577) is a potent, orally available, non-competitive, and reversible inhibitor of LSD1.[1][4] It is designed to inhibit both the enzymatic and scaffolding functions of the LSD1 protein.[3] Seclidemstat has been evaluated in clinical trials for various malignancies, most notably Ewing sarcoma and other advanced solid tumors.[3][5][6]
Mechanism of Action of Seclidemstat
Seclidemstat exerts its anticancer effects by inhibiting LSD1, which leads to the reprogramming of aberrant gene expression patterns that drive tumor growth.
-
Epigenetic Reprogramming: By inhibiting LSD1's demethylase activity, seclidemstat leads to an accumulation of H3K4me1/2 at the promoter and enhancer regions of tumor suppressor genes, thereby reactivating their expression. Concurrently, it can promote the methylation of H3K9 in the context of oncogene regulation, leading to their suppression.[1]
-
Inhibition of Oncogenic Fusion Proteins: In cancers like Ewing sarcoma, which is characterized by an EWS/ETS fusion oncoprotein, LSD1 is a critical co-factor.[7] Seclidemstat has been shown to disrupt the transcriptional activity of these fusion proteins, down-regulating oncogenes and up-regulating tumor suppressors.[7][8]
-
Induction of Anti-Tumor Immunity: Recent studies suggest that LSD1 inhibition can promote anti-tumor immunity. Seclidemstat has been shown to induce the expression of endogenous retroviruses (ERVs) and activate interferon signaling pathways in certain cancer cells, potentially increasing their visibility to the immune system.[4][9]
The following diagram illustrates the core mechanism of LSD1 and its inhibition by Seclidemstat.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Seclidemstat - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 Trial of the LSD1 Inhibitor SP-2577 (Seclidemstat) in Patients With Advanced Solid Tumors [clin.larvol.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase 1 expansion trial of the LSD1 inhibitor seclidemstat (SP-2577) with and without topotecan and cyclophosphamide (TC) in patients (pts) with relapsed or refractory Ewing sarcoma (ES) and select sarcomas. - ASCO [asco.org]
- 9. selleckchem.com [selleckchem.com]
Lsd1-IN-6: A Technical Guide on its Impact on Cancer Cell Proliferation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator frequently overexpressed in a multitude of human cancers. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) leads to transcriptional repression or activation of genes involved in cell proliferation, differentiation, and survival. Consequently, LSD1 has emerged as a promising therapeutic target in oncology. This technical guide focuses on Lsd1-IN-6, a potent and reversible inhibitor of LSD1, and explores its impact on cancer cell proliferation and differentiation. While specific data for this compound is emerging, this document consolidates available information and provides a comprehensive overview of the expected effects based on the broader class of reversible LSD1 inhibitors. Detailed experimental protocols and visual representations of key signaling pathways and workflows are provided to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound is a potent and reversible small molecule inhibitor of Lysine-specific demethylase 1 (LSD1) with a reported half-maximal inhibitory concentration (IC50) of 123 nM. As a reversible inhibitor, this compound offers a distinct pharmacological profile compared to irreversible inhibitors, potentially allowing for more controlled modulation of LSD1 activity. Mechanistically, this compound has been shown to increase the levels of dimethylated histone H3 at lysine 4 (H3K4me2), a key epigenetic mark associated with transcriptional activation, without altering the expression level of the LSD1 protein itself.
Impact on Cancer Cell Proliferation
Inhibition of LSD1 is a well-established strategy to impede the proliferation of cancer cells. This effect is primarily achieved through the induction of cell cycle arrest and apoptosis. While extensive quantitative data for this compound across a wide range of cancer cell lines is not yet publicly available, the following table summarizes the anti-proliferative activity of other well-characterized reversible LSD1 inhibitors to provide a comparative context.
Table 1: Anti-proliferative Activity of Reversible LSD1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Type | IC50 (µM) | Citation |
|---|---|---|---|
| SP2509 | Clear Cell Renal Cell Carcinoma (786-O, CAKI-1) | ~0.5-1 | [1] |
| HCI-2509 | Lung Adenocarcinoma (various cell lines) | 0.3 - 5 | [2] |
| Compound 14 | Liver Cancer (HepG2, HEP3B, HUH6, HUH7) | 0.93 - 4.37 | [3] |
| NCL1/NCL2 | Cervical, Colon, Prostate, Esophageal, Neuroblastoma | 6 - 67 |[4] |
Expected Effects of this compound on Proliferation:
-
Cell Cycle Arrest: Inhibition of LSD1 has been shown to induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21.[1] This is a likely mechanism through which this compound would exert its anti-proliferative effects.
-
Induction of Apoptosis: LSD1 inhibition can trigger apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family members.[5]
Impact on Cancer Cell Differentiation
A key consequence of LSD1 inhibition in various cancers, particularly in hematological malignancies like acute myeloid leukemia (AML), is the induction of cellular differentiation. By removing the repressive H3K4me2 marks from the promoters of differentiation-associated genes, LSD1 inhibitors can unlock a more mature, less proliferative cellular state.
Table 2: Effect of LSD1 Inhibition on Myeloid Differentiation Markers
| Cell Line | Treatment | Marker Upregulation | Citation |
|---|---|---|---|
| THP-1, Molm13 (AML) | LSD1 shRNA | CD11b, CD86 |
| AML cell lines | GSK2879552 (LSD1 inhibitor) | CD11b, CD86 |[6] |
Expected Effects of this compound on Differentiation:
-
Upregulation of Myeloid Differentiation Markers: In the context of AML, treatment with this compound is expected to increase the expression of myeloid differentiation markers such as CD11b and CD86.[4] This is a critical indicator of a shift from a leukemic blast phenotype to a more differentiated myeloid cell.
Signaling Pathways Modulated by LSD1 Inhibition
LSD1 does not act in isolation; its activity is intertwined with several key signaling pathways that are often dysregulated in cancer. While the specific pathways modulated by this compound are yet to be fully elucidated, inhibition of LSD1 is known to impact the following:
-
Notch Signaling Pathway: LSD1 has been shown to regulate the expression of key components of the Notch signaling pathway. Inhibition of LSD1 can lead to the downregulation of Notch1, Notch3, and their target genes like Hes1.[7]
-
PI3K/Akt/mTOR Pathway: LSD1 can influence the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of LSD1 has been observed to decrease the phosphorylation of Akt and mTOR.[7]
-
TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) pathway, which has complex roles in cancer, can be modulated by LSD1. The nature of this regulation appears to be context-dependent.[8]
Caption: LSD1's interplay with the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cancer cell proliferation and differentiation.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Caption: Workflow for a typical cell viability assay.
Flow Cytometry for Differentiation Markers
This technique is used to quantify the expression of cell surface markers, such as CD11b and CD86, to assess cellular differentiation.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., AML cell lines) with this compound at a predetermined effective concentration for a specified time (e.g., 48-96 hours).
-
Cell Harvesting: Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Incubate the cells with fluorescently conjugated antibodies specific for the differentiation markers (e.g., FITC-CD11b, PE-CD86) for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 events per sample.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of cells expressing the differentiation markers.[10][11]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR, LSD1, H3K4me2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General workflow for Western blotting.
Conclusion and Future Directions
This compound represents a promising reversible inhibitor of LSD1 with the potential to impact cancer cell proliferation and differentiation significantly. While direct, comprehensive data on this compound is still limited, the well-documented effects of other reversible LSD1 inhibitors provide a strong rationale for its further investigation as a potential anti-cancer therapeutic. Future research should focus on generating extensive in vitro data on the anti-proliferative and differentiation-inducing effects of this compound across a broad panel of cancer cell lines. Furthermore, in-depth studies are required to elucidate the specific signaling pathways modulated by this compound and to evaluate its efficacy and safety in preclinical in vivo models. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel epigenetic therapies for cancer.
References
- 1. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.pasteur.fr [research.pasteur.fr]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.[3][4] Lsd1-IN-6 is a potent and selective inhibitor of LSD1. These application notes provide detailed protocols for the use of this compound (or functionally equivalent potent LSD1 inhibitors) in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
LSD1 is a key epigenetic regulator that can act as both a transcriptional repressor and co-activator.[3][5] As a component of several corepressor complexes, such as CoREST and NuRD, LSD1-mediated demethylation of H3K4me1/2 leads to gene silencing.[1][6] Conversely, when in complex with nuclear hormone receptors like the androgen or estrogen receptor, LSD1 can demethylate H3K9me1/2, resulting in transcriptional activation.[5][7] this compound and similar inhibitors typically bind to the flavin adenine dinucleotide (FAD) cofactor within the catalytic domain of LSD1, thereby blocking its demethylase activity.[8] This inhibition leads to an accumulation of H3K4me1/2 at target gene promoters, altering gene expression and inducing cellular responses such as differentiation, cell cycle arrest, and apoptosis.[9][10]
Signaling Pathways
LSD1 has been shown to modulate several key signaling pathways involved in cancer progression.
Caption: LSD1 interacts with multiple signaling pathways implicated in cancer.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various potent LSD1 inhibitors in different cancer cell lines. This data can be used as a reference for determining the effective concentration range for this compound in your experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ORY-1001 (Iadademstat) | MV4-11 | Acute Myeloid Leukemia (AML) | <1 | [8] |
| GSK2879552 | THP-1 | Acute Myeloid Leukemia (AML) | 13 | [10] |
| SP-2509 | OCI-AML3 | Acute Myeloid Leukemia (AML) | 13 | [10] |
| HCI-2509 | A549 | Lung Adenocarcinoma | 300-5000 | [7] |
| Compound 14 | HepG2 | Hepatocellular Carcinoma | 930 | [3] |
| CBB1007 | F9 | Embryonal Carcinoma | ~10,000 | [9] |
| S2101 | SKOV3 | Ovarian Cancer | ~1,000-10,000 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Caption: A general experimental workflow for studying the effects of this compound.
Protocol 1: Cell Viability Assay (CCK8/MTS)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
Assay: Add 10 µL of CCK8 or 20 µL of MTS reagent to each well.[3] Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Histone Marks
This protocol is to assess the effect of this compound on the methylation status of H3K4.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3, anti-LSD1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., H3 or GAPDH). Compare the levels of H3K4me2 in treated versus untreated cells.[11]
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells in each treatment group.
Protocol 4: Cell Differentiation Assay
This protocol is to assess the ability of this compound to induce differentiation in cancer cells, particularly in hematological malignancies like AML.
Materials:
-
AML cell line (e.g., THP-1, MV4-11)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, CD86)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture AML cells in suspension and treat with various concentrations of this compound for 96 hours.
-
Cell Staining: Harvest the cells and wash with PBS containing 1% BSA. Resuspend the cells in the same buffer and add the fluorochrome-conjugated antibodies. Incubate in the dark for 30 minutes on ice.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer.
-
Analysis: Quantify the percentage of cells expressing the differentiation markers and the mean fluorescence intensity in treated versus untreated cells.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-6 In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] This demethylation activity is crucial for modulating gene expression, and its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[4][5] Lsd1-IN-6 is a novel small molecule inhibitor designed to target the catalytic activity of LSD1. These application notes provide detailed protocols for the in vitro characterization of this compound, including biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory effect of this compound on purified LSD1 enzyme activity. Two common methods are presented here: a horseradish peroxidase (HRP)-coupled assay that detects hydrogen peroxide (H₂O₂) produced during the demethylation reaction, and a more direct antibody-based assay.[1][6]
HRP-Coupled Fluorometric Assay for LSD1 Activity
This assay measures the hydrogen peroxide generated from the LSD1-catalyzed demethylation of a dimethylated histone H3 peptide substrate.[7] In the presence of HRP, H₂O₂ reacts with a probe to produce a highly fluorescent product.[7]
Experimental Protocol:
-
Reagent Preparation:
-
LSD1 Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in LSD1 Assay Buffer to the desired concentration (e.g., 40 nM).
-
Substrate: Dimethylated H3(1-21)K4 peptide substrate diluted in LSD1 Assay Buffer to the desired concentration (e.g., 20 µM).
-
This compound: Prepare a 10 mM stock solution in DMSO and create a serial dilution series.
-
Detection Reagent: Prepare a solution containing HRP and a fluorescent probe (e.g., Amplex Red or ADHP) in LSD1 Assay Buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a black 96-well plate.
-
Add 20 µL of the diluted LSD1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate detection by adding 50 µL of the Detection Reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow for HRP-Coupled Assay
Caption: Workflow for the HRP-coupled fluorometric assay to determine this compound potency.
Antibody-Based Colorimetric Assay for LSD1 Activity
This assay directly measures the demethylated product using a specific antibody, which avoids interference from thiol-containing compounds.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
LSD1 Assay Buffer: As described above.
-
LSD1 Enzyme and this compound: As described above.
-
Substrate-Coated Plate: Use a 96-well plate pre-coated with a di-methylated histone H3-K4 substrate.
-
Capture Antibody: An antibody specific for the demethylated H3-K4 product.
-
Detection Antibody: An HRP-conjugated secondary antibody.
-
Developing Solution: A colorimetric HRP substrate (e.g., TMB).
-
Stop Solution: e.g., 1 M H₂SO₄.
-
-
Assay Procedure:
-
Add 50 µL of diluted LSD1 enzyme and this compound (or DMSO) to the wells of the substrate-coated plate.
-
Cover the plate and incubate at 37°C for 60-90 minutes.
-
Wash the wells three times with 200 µL of a wash buffer (e.g., PBST).
-
Add 100 µL of the diluted Capture Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells as described above.
-
Add 100 µL of the diluted Detection Antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells as described above.
-
Add 100 µL of the Developing Solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Similar to the HRP-coupled assay, normalize the data and perform a dose-response analysis to calculate the IC₅₀.
-
Quantitative Data Summary: this compound Biochemical Potency and Selectivity
| Compound | Assay Type | Target | IC₅₀ (nM) [Hypothetical] | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| This compound | HRP-Coupled | LSD1 | 15 | >1000-fold | >1000-fold |
| This compound | Antibody-Based | LSD1 | 18 | N/A | N/A |
| Control Cpd A | HRP-Coupled | LSD1 | 50 | >500-fold | >500-fold |
| Control Cpd B | HRP-Coupled | LSD1 | 2500 | <10-fold | <10-fold |
Data are representative. Actual values should be determined experimentally.
Cellular Assays
Cellular assays are crucial to confirm the activity of this compound in a biological context, assessing its ability to engage the target within cells and exert a functional effect.
Cellular Target Engagement Assay (H3K4me2 Levels)
This assay measures the change in the methylation status of histone H3 at lysine 4 in cells treated with this compound. An increase in H3K4me2 levels indicates LSD1 inhibition.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells or a neuroblastoma cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
-
Histone Extraction:
-
Harvest the cells and perform acid extraction of histones or use a commercial histone extraction kit.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blot Analysis:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against H3K4me2 and total Histone H3 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
-
Cell Proliferation/Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated cells and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Quantitative Data Summary: this compound Cellular Activity
| Cell Line | Assay Type | Endpoint | GI₅₀ (µM) [Hypothetical] |
| MV-4-11 | Viability Assay | Growth Inhib | 0.5 |
| KELLY | Viability Assay | Growth Inhib | 1.2 |
| A549 | Viability Assay | Growth Inhib | >10 |
Data are representative. Actual values should be determined experimentally.
LSD1 Signaling Pathways
LSD1 regulates gene expression through its role in various signaling pathways. Understanding these connections is key to elucidating the downstream effects of this compound.[10][11][12]
LSD1 in the Wnt/β-Catenin Pathway
Caption: LSD1 can activate the Wnt/β-catenin pathway by repressing the antagonist DKK1.[10]
LSD1 in the mTOR Signaling Pathway
Caption: LSD1 acts as a negative regulator of autophagy through the mTOR signaling pathway.[11]
Conclusion
These application notes provide a comprehensive framework for the in vitro characterization of this compound. The detailed protocols for biochemical and cellular assays will enable researchers to robustly determine the inhibitor's potency, cellular efficacy, and mechanism of action. The provided diagrams illustrate key experimental workflows and the signaling context of LSD1, facilitating a deeper understanding of the biological consequences of its inhibition. This systematic approach is crucial for the preclinical evaluation and further development of this compound as a potential therapeutic agent.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. epigentek.com [epigentek.com]
- 9. epigentek.com [epigentek.com]
- 10. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Lsd1-IN-6 in a Chromatin Immunoprecipitation (ChIP) Assay
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that plays a critical role in gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] As a component of various transcriptional complexes, such as the CoREST repressor complex, LSD1 can function as either a transcriptional repressor or an activator, depending on the cellular context and its interacting partners.[3][4] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic development.[4][5]
Lsd1-IN-6 is a small molecule inhibitor designed to target the enzymatic activity of LSD1. By inhibiting LSD1, researchers can investigate its role in specific biological processes. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to probe the interactions between proteins and DNA within the cell.[6][7] Combining the use of this compound with a ChIP assay allows for the detailed examination of how LSD1 inhibition affects its recruitment to chromatin, its influence on the genomic localization of other proteins, and the resulting changes in histone modification patterns at specific gene promoters and enhancers.[8][9]
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to effectively use this compound in a ChIP assay to study its impact on chromatin dynamics and gene regulation.
Experimental Principles and Design
The core principle of this application is to treat cells with this compound to inhibit LSD1 activity and then use a ChIP assay to capture and quantify the resulting changes in protein-DNA interactions or histone modifications.
Key applications include:
-
Determining if this compound treatment displaces LSD1 or its associated complexes from specific genomic loci.[9]
-
Assessing how LSD1 inhibition alters the landscape of histone marks, such as an increase in H3K4me2 (a direct substrate of LSD1) or changes in other marks like H3K27ac at enhancer regions.[9][10]
-
Investigating the effect of LSD1 inhibition on the binding of transcription factors to their target genes.
Crucial Experimental Controls:
-
Vehicle Control: A control group of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is essential to distinguish the effects of the inhibitor from those of the solvent.
-
Positive and Negative Gene Loci: For qPCR analysis, primers should be designed for a known LSD1 target gene (positive control) and a genomic region where LSD1 is not expected to bind (negative control).[6]
-
IgG Control: A non-specific IgG antibody of the same isotype as the primary antibody should be used in a parallel immunoprecipitation. This control accounts for non-specific binding of chromatin to the antibody and beads.[6]
-
Input DNA: A small fraction of the sheared chromatin should be saved before the immunoprecipitation step. This "input" sample represents the total amount of chromatin used and is used to normalize the ChIP results.[8]
Optimization of this compound Treatment
Before proceeding with the full ChIP protocol, it is critical to determine the optimal concentration and treatment duration for this compound in your specific cell type.
-
Dose-Response Experiment: Culture cells and treat them with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a fixed time (e.g., 24 or 48 hours).[11] Monitor for cytotoxicity and assess the inhibition of LSD1 activity. This can be done by Western blot analysis of global H3K4me2 levels, which are expected to increase upon LSD1 inhibition.
-
Time-Course Experiment: Treat cells with the optimal concentration determined from the dose-response experiment for various durations (e.g., 6, 12, 24, 48 hours). This will establish the minimum time required to observe the desired effect on histone marks or target gene expression.
Note: High concentrations of small molecule inhibitors (>10 µM) may lead to off-target effects. It is advisable to use the lowest concentration that produces a robust and consistent effect.[12]
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a ChIP experiment. These values should be optimized for each specific cell line and antibody used.
| Parameter | Recommended Range/Value | Notes |
| Cell Treatment | ||
| This compound Concentration | 1 - 10 µM | To be determined empirically via dose-response experiments.[11][12] |
| Treatment Duration | 24 - 48 hours | To be determined empirically via time-course experiments.[11] |
| Chromatin Preparation | ||
| Starting Cell Number | 2 - 5 x 107 cells per IP | A sufficient number of cells is crucial for a good chromatin yield.[7] |
| Cross-linking Agent | 1% Formaldehyde (final conc.) | A 10-15 minute incubation at room temperature is standard. |
| Quenching Agent | 125 mM Glycine (final conc.) | A 5-minute incubation at room temperature stops the cross-linking. |
| Chromatin Fragmentation | Sonication | Shear chromatin to an average size of 200-1000 bp.[7] This step requires optimization for each cell type and sonicator. |
| Immunoprecipitation | ||
| Chromatin per IP | 10 - 50 µg | The amount depends on the abundance of the target protein.[13] |
| ChIP-grade Antibody | 0.5 - 5 µg per IP | The optimal amount must be determined by titration.[6] |
| Antibody Incubation | 2 hours to overnight at 4°C | Longer incubation times can increase signal but may also increase background.[6] |
| Protein A/G Beads | 20 - 50 µL of slurry per IP | Incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.[6] |
| Data Analysis | ||
| Input DNA | 1 - 10% of diluted chromatin | Used for normalization of qPCR data.[13] |
Detailed Experimental Protocol
This protocol outlines the key steps for performing a ChIP assay on cells treated with this compound.
Part 1: Cell Culture and Inhibitor Treatment
-
Culture your cells of interest to approximately 80-90% confluency in 150 mm dishes.
-
Treat the cells with the pre-determined optimal concentration of this compound. In parallel, treat a control dish with the vehicle (e.g., DMSO).
-
Incubate for the optimized duration (e.g., 24 hours) under standard cell culture conditions.
Part 2: Chromatin Immunoprecipitation (ChIP)
Step 1: Protein-DNA Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and pellet by centrifugation. Wash the cell pellet twice with ice-cold PBS.
Step 2: Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Prepare nuclei by dounce homogenization or incubation in a swelling buffer, which can help reduce background.[7]
-
Resuspend the nuclear pellet in a shearing/RIPA buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp.[7] This is a critical step that must be optimized. Check the fragment size by running a small aliquot of de-crosslinked DNA on an agarose gel.
-
Pellet cell debris by centrifugation and transfer the supernatant (soluble chromatin) to a new tube.
Step 3: Immunoprecipitation
-
Determine the chromatin concentration. Dilute 30-50 µg of chromatin with ChIP dilution buffer.[13]
-
Save 1-10% of the diluted chromatin as the "Input" control and store it at 4°C.[13]
-
Add the ChIP-grade primary antibody (e.g., anti-LSD1, anti-H3K4me2) or a non-specific IgG to the remaining chromatin.
-
Incubate overnight at 4°C with rotation.[13]
-
Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[6]
Step 4: Washing and Elution
-
Use a magnetic rack to collect the beads. Discard the supernatant.
-
Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[7]
-
After the final wash, elute the protein-DNA complexes from the beads by adding elution buffer and incubating at 65°C.[7]
Step 5: Reverse Cross-links and DNA Purification
-
Add NaCl to the eluates and the input sample. Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.
-
Add RNase A and Proteinase K to digest RNA and proteins, respectively.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water.
Part 3: Analysis
-
Quantitative PCR (qPCR): Use the purified DNA from the this compound treated, vehicle-treated, and IgG samples, along with the input DNA, as templates for qPCR.
-
Analyze the enrichment of specific DNA sequences using primers for your positive and negative control loci.
-
Calculate the results as "percent input" or "fold enrichment" over the IgG control. Compare the enrichment between the this compound treated and vehicle-treated samples to determine the effect of the inhibitor.
-
ChIP-sequencing (ChIP-seq): For a genome-wide analysis, the purified DNA can be used to prepare a sequencing library and analyzed by next-generation sequencing.[14]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action and its analysis via ChIP.
Experimental Workflow
Caption: Workflow for ChIP assay following this compound treatment.
References
- 1. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 7. rockland.com [rockland.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 14. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-6 in In Vivo Studies
Disclaimer: Limited public information is available for a specific compound designated "Lsd1-IN-6". The following application notes and protocols are based on published in vivo studies of various other potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers should consider this information as a general guideline and optimize protocols for their specific molecule and experimental model.
Introduction to LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By modulating histone methylation, LSD1 regulates gene expression, influencing a wide range of cellular processes including differentiation, proliferation, and cell fate.[3] Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, where its overexpression is often associated with poor prognosis.[2][4] This has made LSD1 an attractive therapeutic target for the development of small molecule inhibitors.
This compound and its Mechanism of Action
This compound is a potent and reversible inhibitor of LSD1 with an IC50 of 123 nM.[5] By inhibiting LSD1, this compound is expected to increase the levels of mono- and di-methylated H3K4, leading to the reactivation of tumor suppressor genes that are silenced in cancer cells. The primary mechanism of action involves the binding of the inhibitor to the active site of the LSD1 enzyme, preventing it from demethylating its histone substrates. This leads to alterations in the chromatin landscape and subsequent changes in gene expression that can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[6]
In Vivo Dosage and Administration of LSD1 Inhibitors
The dosage and administration route for an LSD1 inhibitor in in vivo studies can vary significantly depending on the specific compound, the animal model, and the disease being studied. The following tables summarize the in vivo dosages and administration details for several published LSD1 inhibitors.
Table 1: In Vivo Dosage and Administration of LSD1 Inhibitors in Rodent Models
| LSD1 Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Study Duration | Reference |
| ZY0511 | NOD/SCID Mice | Diffuse Large B-cell Lymphoma Xenograft | 50 mg/kg and 100 mg/kg | Intraperitoneal (daily) | 21 days | [6] |
| Unnamed compound | MFC Xenograft Mouse Model | Gastric Cancer | Not specified | Gavage (daily) | 14 days | [7] |
| MC3340 analog | Mouse APL model | Acute Promyelocytic Leukemia | 11.25 mg/kg and 22.50 mg/kg | Oral | Not specified | [8] |
| Compound 21 | MGC-803 Xenograft Mouse Model | Gastric Cancer | 20 mg/kg | Not specified | Not specified | [8] |
| T-711 and T-448 | ICR Mice | Neurological studies | Up to 10 mg/kg | Oral (repeated) | 9 days | [9] |
| GSK-LSD1, OG-L002 | SCD Mice | Sickle Cell Disease | 1 mg/g body weight per day | Intraperitoneal | 4 weeks | [10] |
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of an LSD1 inhibitor, such as this compound, in a subcutaneous xenograft mouse model.
Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line of interest (e.g., a diffuse large B-cell lymphoma line like SU-DHL-6) under standard conditions.[6]
-
Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., serum-free RPMI) at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[6][11]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 80-100 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[6]
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation. For intraperitoneal injection, a common vehicle consists of 6% PEG4000, 2.4% Tween-20, and 91.6% ultrapure water.[6] For oral administration, the inhibitor can be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Administer the this compound or vehicle control to the respective groups daily via the chosen route (e.g., intraperitoneal injection or oral gavage).[6][7] Dosages should be based on preliminary tolerability studies.
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.[6]
-
Continue tumor volume measurements throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of significant morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic and Histological Analysis:
-
Collect tumor tissue and other relevant organs for pharmacodynamic and histological analysis.
-
Analyze tumor lysates by Western blot to assess the levels of LSD1 target histone marks (e.g., H3K4me2) and downstream signaling proteins.
-
Perform immunohistochemistry on tumor sections to evaluate markers of proliferation (e.g., Ki67, PCNA) and apoptosis (e.g., cleaved caspase-3).[6]
-
Visualizations
References
- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 3. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo | BioWorld [bioworld.com]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
Detecting H3K4me2 Changes Induced by Lsd1-IN-6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to detect and quantify changes in the di-methylation of histone H3 at lysine 4 (H3K4me2) following treatment with Lsd1-IN-6, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic modifier that removes methyl groups from H3K4, and its inhibition is a promising therapeutic strategy in various diseases, including cancer.[1][2] This guide offers a step-by-step methodology, from cell treatment and histone extraction to immunoblotting and data analysis, to enable researchers to reliably assess the impact of this compound on this critical histone mark.
Introduction
Histone post-translational modifications (PTMs) are crucial for regulating chromatin structure and gene expression. Di-methylation of histone H3 on lysine 4 (H3K4me2) is a key epigenetic mark predominantly found at the promoter and enhancer regions of active genes. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated H3K4 (H3K4me1 and H3K4me2).[1][3] By removing these activating marks, LSD1 generally functions as a transcriptional co-repressor.[1][4]
This compound is a chemical probe that inhibits the demethylase activity of LSD1. Inhibition of LSD1 is expected to lead to an accumulation of its substrates, including H3K4me2.[5][6][7] Western blotting is a widely used and effective technique to measure global changes in histone modifications in response to such inhibitors.[8] This application note provides a robust protocol for assessing the effect of this compound on H3K4me2 levels in cultured cells.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the molecular mechanism of this compound action and the experimental procedure for its validation via Western blot.
Experimental Protocols
This section details the necessary steps to investigate H3K4me2 changes upon this compound treatment.
Cell Culture and Treatment with this compound
-
Culture cells of interest to approximately 70-80% confluency. The choice of cell line will depend on the specific research question.
-
Treat cells with the desired concentrations of this compound. A dose-response and time-course experiment is recommended to determine the optimal treatment conditions. Include a vehicle-treated control (e.g., DMSO).
-
Following the treatment period, harvest the cells. For adherent cells, wash with ice-cold PBS, scrape, and collect by centrifugation. For suspension cells, pellet directly by centrifugation.
Histone Extraction (Acid Extraction Method)
This protocol is adapted for the enrichment of histone proteins.[8]
-
Wash the cell pellet with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate with rotation for at least 1 hour or overnight at 4°C to extract histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA assay). It is advisable to use a BSA standard prepared in the same acid solution for accurate quantification.
-
Neutralize the histone extract with 2 M NaOH (1:5 v/v) before adding sample buffer for SDS-PAGE.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the histone extract with 4X Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histones.[9] Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10] A smaller pore size is recommended for the efficient capture of small histone proteins.[10] Transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
Membrane Staining (Optional): After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer.[9] Destain with deionized water before proceeding to the blocking step.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8] BSA is often preferred for phospho-specific antibodies, though either should be suitable for histone methylation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. It is crucial to use a specific antibody for H3K4me2 and a total histone H3 antibody as a loading control. Incubate overnight at 4°C with gentle shaking.[8][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the image using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[8] Normalize the H3K4me2 signal to the total H3 signal for each sample to account for any loading variations.
Data Presentation: Quantitative Parameters
The following table summarizes the recommended quantitative parameters for the Western blot protocol. These values may require optimization depending on the specific cell type and antibodies used.
| Parameter | Recommended Value/Range | Source(s) |
| Sample Loading | ||
| Histone Extract per Lane | 10-20 µg | [9] |
| Gel Electrophoresis | ||
| SDS-PAGE Gel Percentage | 15% | |
| Protein Transfer | ||
| Membrane Pore Size | 0.2 µm | [10] |
| Blocking | ||
| Blocking Agent | 5% Non-fat Dry Milk or 5% BSA in TBST | [8] |
| Blocking Time | 1 hour at Room Temperature | |
| Antibody Dilutions & Incubation | ||
| Primary Antibody: anti-H3K4me2 | 1:1,000 - 1:5,000 | [11][12] |
| Primary Antibody: anti-Total H3 | Varies by manufacturer (e.g., 1:1,000 - 1:10,000) | |
| Primary Antibody Incubation | Overnight at 4°C | [8][10] |
| Secondary Antibody Dilution | 1:5,000 - 1:10,000 | [8] |
| Secondary Antibody Incubation | 1 hour at Room Temperature | [8] |
| Washing | ||
| Wash Buffer | TBST (Tris-buffered saline with 0.1% Tween-20) | |
| Wash Duration | 3 x 10 minutes | [9] |
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of H3K4me2 changes induced by the LSD1 inhibitor, this compound. By following these guidelines, researchers can reliably assess the efficacy of this compound in modulating this key epigenetic mark, thereby facilitating studies into its biological function and therapeutic potential. Careful optimization of cell treatment conditions and antibody concentrations will ensure high-quality, reproducible results.
References
- 1. The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. H3K4me2 Monoclonal Antibody (T.767.5) (MA5-14977) [thermofisher.com]
- 12. Histone H3K4me2 Polyclonal Antibody (39141) [thermofisher.com]
Lsd1-IN-6 Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Lsd1-IN-6, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cancer cell line research. The provided methodologies are based on established findings and are intended to guide researchers in their experimental design.
Introduction to this compound
This compound is a small molecule inhibitor of LSD1, an enzyme frequently overexpressed in various cancers, including gastric and colon cancer. LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in H3K4 dimethylation (H3K4me2), which can reactivate tumor suppressor genes and inhibit cancer cell proliferation.[1] this compound, also identified as compound 4m in its discovery paper, has a reported in vitro IC50 value of 123 nM against LSD1 enzyme.[1][2]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound treatment in specific cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | Assay Type | IC50 (Cell-Based) | Treatment Duration | Reference |
| This compound (4m) | LSD1 | 123 nM | MGC-803 (Gastric) | MTT Assay | 1.89 µM | 72 hours | [1] |
| This compound (4m) | LSD1 | 123 nM | SW-480 (Colon) | MTT Assay | 3.26 µM | 72 hours | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the biological activity by 50%.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cell lines such as MGC-803 and SW-480.
Materials:
-
This compound
-
MGC-803 or SW-480 cancer cell lines
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MGC-803 or SW-480 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of H3K4me2 Levels
This protocol describes how to measure the increase in H3K4me2 levels in cancer cells following treatment with this compound.
Materials:
-
This compound
-
MGC-803 cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MGC-803 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
-
Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: this compound inhibits LSD1, leading to increased H3K4me2 and tumor suppressor gene expression.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound's effect on cancer cells from treatment to data analysis.
References
Application of Lsd1-IN-6 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation has been implicated in various cancers, making it a promising therapeutic target.[1][3] Lsd1-IN-6 is a potent and reversible inhibitor of LSD1.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel LSD1 inhibitors.
This compound: A Tool for LSD1 Inhibition
This compound is a valuable research tool for studying the biological functions of LSD1 and for screening for novel inhibitors. Its key characteristics are summarized in the table below.
| Compound | Target | IC50 | Mechanism of Action | Reference |
| This compound | LSD1 | 123 nM | Reversible Inhibitor | [1] |
High-Throughput Screening Assays for LSD1 Inhibitors
Several HTS-compatible assays are available to screen for LSD1 inhibitors. These assays are typically based on the detection of a product of the demethylation reaction, such as hydrogen peroxide (H₂O₂) or formaldehyde, or by directly measuring the change in the methylation state of a substrate peptide.[2][4][5]
Fluorescence-Based Peroxidase-Coupled Assay
This is a widely used method that measures the production of H₂O₂, a byproduct of the LSD1-catalyzed demethylation reaction.[4][6] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate, such as Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), to produce the highly fluorescent compound resorufin.[6][7] The increase in fluorescence is directly proportional to LSD1 activity.
Experimental Protocol: Peroxidase-Coupled Assay
-
Reagent Preparation:
-
LSD1 Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Recombinant human LSD1 enzyme.
-
H3K4me2 peptide substrate.
-
This compound (or other test compounds) serially diluted in assay buffer.
-
HRP solution.
-
Amplex Red solution.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted this compound or control to each well.
-
Add 10 µL of LSD1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of H3K4me2 peptide substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 25 µL of a solution containing HRP and Amplex Red.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a robust, high-throughput method that directly measures the demethylated product. This assay utilizes a biotinylated H3K4me2 peptide substrate and two antibodies: a europium cryptate-labeled antibody that specifically recognizes the demethylated H3K4 product and a streptavidin-conjugated fluorophore (e.g., XL665 or d2) that binds to the biotinylated peptide.[6] When both antibodies are in close proximity on the same peptide, Förster Resonance Energy Transfer (FRET) occurs, generating a specific fluorescence signal.
Experimental Protocol: HTRF Assay
-
Reagent Preparation:
-
HTRF Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
Recombinant human LSD1 enzyme.
-
Biotinylated H3K4me2 peptide substrate.
-
This compound (or other test compounds) serially diluted in assay buffer.
-
Europium cryptate-labeled anti-H3K4me0 antibody.
-
Streptavidin-XL665 conjugate.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted this compound or control to each well.
-
Add 4 µL of LSD1 enzyme solution.
-
Add 4 µL of biotinylated H3K4me2 peptide substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 10 µL of a solution containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percentage of inhibition and IC50 values as described for the peroxidase-coupled assay.
-
Signaling Pathways Involving LSD1
LSD1 is involved in multiple signaling pathways that are critical for cell proliferation, differentiation, and survival. Understanding these pathways is crucial for elucidating the mechanism of action of LSD1 inhibitors.
LSD1 and the Wnt/β-catenin Signaling Pathway
LSD1 can activate the Wnt/β-catenin signaling pathway by repressing the expression of Dickkopf-1 (DKK1), a negative regulator of the pathway.[8][9] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes like c-Myc, promoting cell proliferation.[8][9][10][11]
Caption: LSD1 in the Wnt/β-catenin signaling pathway.
LSD1 and the mTOR Signaling Pathway
LSD1 has been shown to negatively regulate autophagy through the mTOR signaling pathway.[12] Inhibition of LSD1 can lead to the suppression of mTORC1 activity, a key regulator of cell growth and proliferation.[13]
Caption: LSD1's role in the mTOR signaling pathway.
LSD1 and the Notch Signaling Pathway
LSD1 can regulate the Notch signaling pathway by binding to the promoter regions of Notch target genes, such as HES1.[14][15] This interaction can either activate or repress Notch signaling depending on the cellular context.
Caption: LSD1's interaction with the Notch signaling pathway.
Experimental Workflow for HTS using this compound
The following diagram illustrates a general workflow for a high-throughput screening campaign to identify novel LSD1 inhibitors using this compound as a positive control.
Caption: General workflow for HTS of LSD1 inhibitors.
Conclusion
This compound serves as an essential tool for the study of LSD1 and the development of novel therapeutics. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in high-throughput screening campaigns to identify and characterize new chemical entities targeting LSD1 for the treatment of cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - A diagram of the Wnt/β-catenin signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining LSD1 Inhibitors with Other Cancer Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Note on LSD1-IN-6: Publicly available data specifically identifying "this compound" is limited. Therefore, these application notes and protocols are based on the principles and data derived from studies of well-characterized, reversible lysine-specific demethylase 1 (LSD1) inhibitors that are functionally analogous. The provided methodologies and data serve as a representative guide for investigating the combination of novel LSD1 inhibitors with other cancer therapeutics.
Introduction to LSD1 as a Cancer Target
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that plays a critical role in carcinogenesis by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] This enzymatic activity leads to the repression or activation of target genes involved in cell differentiation, proliferation, and survival.[2][3] LSD1 is overexpressed in a wide range of malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer, where its elevated expression often correlates with poor prognosis.[4][5]
Beyond its effects on histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, further expanding its influence on oncogenic pathways.[1] Given its multifaceted role in tumor biology, pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy.[4] The rationale for combining LSD1 inhibitors with other anticancer agents stems from LSD1's involvement in DNA damage repair, regulation of the tumor microenvironment, and mechanisms of therapy resistance.[2][6] Preclinical and clinical studies have demonstrated that combining LSD1 inhibitors with immunotherapy, PARP inhibitors, chemotherapy, and other targeted agents can lead to synergistic anti-tumor effects.[7][8]
Application Notes: Combination Strategies
Combination with PARP Inhibitors
Rationale: The combination of LSD1 inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors is a promising strategy, particularly for tumors that are proficient in homologous recombination (HR). LSD1 inhibition has been shown to down-regulate the expression of key HR pathway genes, such as BRCA1, BRCA2, and RAD51. This pharmacologically induced "BRCAness" creates a synthetic lethal vulnerability to PARP inhibitors in otherwise HR-proficient cancer cells.
Mechanism: LSD1 inhibition impairs the transcriptional machinery responsible for producing critical DNA repair proteins. The resulting homologous recombination deficiency (HRD) renders cancer cells highly dependent on other DNA repair pathways, such as the one involving PARP. When PARP is subsequently inhibited, the accumulation of unrepaired DNA double-strand breaks leads to catastrophic genomic instability and cell death.
Combination with Immunotherapy (Immune Checkpoint Blockade)
Rationale: LSD1 plays a significant role in shaping the tumor immune microenvironment. Its inhibition can convert immunologically "cold" tumors into "hot" tumors that are more responsive to immune checkpoint blockade (ICB), such as anti-PD-1 or anti-PD-L1 therapies.
Mechanism: LSD1 inhibition can enhance anti-tumor immunity through several mechanisms:
-
Increased Antigen Presentation: LSD1 inhibition can upregulate the expression of MHC class I molecules on tumor cells, improving their recognition by cytotoxic T lymphocytes.[7]
-
Activation of Endogenous Retroviruses (ERVs): Inhibition of LSD1 can lead to the expression of ERVs, which trigger an interferon response, further stimulating the immune system.
-
Modulation of the Tumor Microenvironment: LSD1 inhibition can alter the cytokine and chemokine profile within the tumor, promoting the infiltration of immune effector cells like CD8+ T cells.[9]
Combination with Chemotherapy
Rationale: LSD1 is implicated in resistance to conventional chemotherapy.[10] Combining LSD1 inhibitors with cytotoxic agents like platinum-based drugs (e.g., cisplatin, carboplatin) or taxanes can sensitize resistant cancer cells and enhance therapeutic efficacy.
Mechanism: Treatment with certain chemotherapies can paradoxically lead to an increase in LSD1 expression in cancer cells.[10] By inhibiting LSD1, the epigenetic landscape can be remodeled to a state that is more permissive to chemotherapy-induced apoptosis. For instance, in ovarian cancer, combining LSD1 inhibition with cisplatin has been shown to downregulate genes associated with the epithelial-mesenchymal transition (EMT), a process linked to chemoresistance.[10]
Combination with Other Targeted Therapies
Rationale: Combining LSD1 inhibitors with other epigenetic modifiers or signal transduction inhibitors can achieve synergistic effects by co-targeting multiple oncogenic pathways.
Examples:
-
HDAC Inhibitors: LSD1 often functions within repressive complexes that include histone deacetylases (HDACs).[2] Dual inhibition of LSD1 and HDACs can lead to a more profound reactivation of tumor suppressor genes compared to single-agent therapy.[2]
-
BET Inhibitors: The combination of LSD1 inhibitors and BET inhibitors (which target bromodomain proteins like BRD4) has shown strong synergistic effects in castration-resistant prostate cancer by disrupting super-enhancer-driven oncogenic transcriptional networks, including those regulated by the androgen receptor and MYC.[5]
Data Presentation: Efficacy of LSD1 Inhibitor Combinations
The following tables summarize representative preclinical data for LSD1 inhibitors in combination with other cancer therapeutics.
Table 1: In Vitro Anti-proliferative Activity of LSD1 Inhibitor Combinations
| Cancer Type | LSD1 Inhibitor | Combination Agent | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI)* | Reference |
|---|---|---|---|---|---|---|
| Neuroblastoma | Tetrazole analogue 3 | Bortezomib | - | - | < 1 (Synergistic) | [11] |
| Castration-Resistant Prostate Cancer (22RV1 cells) | ORY-1001 | JQ1 (BETi) | ~50 nM (ORY-1001) | - | < 1 (Synergistic) | [5] |
| Acute Myeloid Leukemia (AML) | T-3775440 | Pevonedistat | - | - | Synergistic | [12] |
| HER2+ Breast Cancer | ORY-1001 | - | Inhibits proliferation | - | - | [13] |
| Triple-Negative Breast Cancer | NCD38 | - | 0.59 µM | - | - | [13] |
*Combination Index (CI): <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.[14]
Table 2: In Vivo Efficacy of LSD1 Inhibitor Combinations
| Cancer Model | LSD1 Inhibitor | Combination Agent | Treatment Regimen | Outcome | Reference |
|---|---|---|---|---|---|
| AML Mouse Model | DDP38003 | All-trans retinoic acid (RA) | Combination treatment | Increased median survival to 70 days (vs. 21 days for control) | [4] |
| Ovarian Cancer Xenograft | KDM1A Knockdown | Cisplatin | Combination treatment | Significantly reduced tumor growth vs. single treatment | [10] |
| Lung Adenocarcinoma (Mouse models) | HCI-2509 | Monotherapy | - | Significantly lower tumor formation and progression |[15][16] |
Experimental Protocols
Protocol: Cell Viability Assay for Combination Drug Screening (MTT/CellTiter-Glo)
This protocol describes how to assess the synergistic anti-proliferative effects of an LSD1 inhibitor in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
LSD1 inhibitor (e.g., a representative reversible inhibitor)
-
Combination therapeutic agent
-
96-well or 384-well clear (for MTT) or opaque-walled (for CellTiter-Glo) plates
-
MTT reagent (5 mg/mL in PBS) and Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[17][18]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the LSD1 inhibitor and the combination agent in culture medium.
-
Treat cells with the LSD1 inhibitor alone, the combination agent alone, and the combination of both drugs at various concentrations (e.g., in a dose-response matrix). Include a vehicle control (e.g., 0.1% DMSO).[18]
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C, 5% CO2.[17]
-
-
Viability Assessment:
-
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo Assay: [19]
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Calculate the percentage of cell viability for each treatment condition.
-
Determine the IC50 value for each single agent.
-
Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy.[14]
-
Protocol: Western Blot for H3K4me2 Pharmacodynamic Marker
This protocol is used to confirm the target engagement of the LSD1 inhibitor by measuring the levels of its substrate, dimethylated histone H3 at lysine 4 (H3K4me2).
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the blotting procedure for Total Histone H3 as a loading control.[21]
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the H3K4me2 signal to the Total H3 signal. An increase in the H3K4me2/Total H3 ratio indicates successful LSD1 inhibition.
-
Protocol: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the efficacy of an LSD1 inhibitor in combination with another therapeutic agent in a mouse xenograft model.[22][23]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice, 4-6 weeks old)[22]
-
Cancer cells for implantation
-
Sterile PBS and/or Matrigel
-
1-cc syringes with 27- or 30-gauge needles
-
LSD1 inhibitor and combination agent, formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Grouping:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure them with calipers. Tumor volume can be calculated using the formula: Volume = (width)² x length / 2.[22]
-
Randomize mice into treatment groups (e.g., Vehicle Control, LSD1 inhibitor alone, Combination Agent alone, Combination Therapy).
-
-
Drug Administration:
-
Administer the drugs according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for pharmacodynamic markers).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects, particularly the enhanced efficacy of the combination therapy compared to single agents.
-
Visualizations
Signaling Pathway Diagram
Caption: Synergistic mechanism of LSD1 and PARP inhibitors.
Experimental Workflow Diagram
Caption: Workflow for in vitro combination drug screening.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Advances toward LSD1 inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 15. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot analysis of WT and LSD1-GT mES cells. - Mendeley Data [data.mendeley.com]
- 21. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Lsd1-IN-6 in Hematopoietic Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a critical epigenetic regulator in hematopoietic stem cell (HSC) self-renewal and differentiation. LSD1 primarily acts by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression of specific gene expression programs. In hematopoiesis, LSD1 is essential for the proper maturation of multiple blood lineages. It functions by silencing genes associated with hematopoietic stem and progenitor cells (HSPCs), a necessary step for terminal differentiation.[1][2][3]
Inhibition of LSD1 has emerged as a promising therapeutic strategy, particularly in hematological malignancies like acute myeloid leukemia (AML), where it can induce myeloid differentiation.[4] Furthermore, modulating LSD1 activity has profound effects on lineage commitment, influencing the balance between erythroid and myeloid fates.[1] Lsd1-IN-6 is a potent and specific inhibitor of LSD1. These application notes provide a comprehensive overview of the use of this compound in studying hematopoietic stem cell differentiation, including its mechanism of action, expected outcomes, and detailed experimental protocols. While specific data for this compound in this context is emerging, the information presented here is based on the well-documented effects of other potent LSD1 inhibitors and genetic studies of LSD1 function.
Mechanism of Action
LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex.[5] In HSPCs, LSD1 is crucial for repressing the expression of genes that maintain the stem and progenitor state. It achieves this by removing activating methyl marks (H3K4me1/2) from the enhancers and promoters of these genes.[2][3] The inhibition of LSD1 by this compound is expected to block this demethylase activity, leading to the accumulation of H3K4me1/2 at these key regulatory regions. This, in turn, leads to the de-repression of HSPC-associated genes, which can interfere with normal differentiation processes.[2][3]
In specific hematopoietic lineages, LSD1 inhibition has distinct effects:
-
Erythroid Differentiation: LSD1 is required for normal erythropoiesis. Its inhibition blocks erythroid progenitor differentiation and can induce a switch towards a myeloid cell fate.[1] This is partly due to the de-repression of key myeloid transcription factors such as PU.1 and CEBPα.[1]
-
Myeloid Differentiation: In the context of AML, where differentiation is often blocked, LSD1 inhibitors can promote myeloid differentiation.[4][6] This is associated with the upregulation of myeloid-specific markers like CD11b and CD86.[4]
The diagram below illustrates the central role of LSD1 in hematopoietic stem cell differentiation and the expected impact of this compound.
References
- 1. An erythroid-to-myeloid cell fate conversion is elicited by LSD1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. LSD1: Expanding Functions in Stem Cells and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lsd1-IN-6 solubility and stability in culture media
Welcome to the technical support center for Lsd1-IN-6, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide provides detailed information on the solubility and stability of this compound in typical cell culture environments, along with troubleshooting advice and experimental protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor that potently and reversibly targets Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histones.[1] Specifically, LSD1 demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark associated with active gene transcription.[2][3] By inhibiting LSD1, this compound prevents the removal of these methyl groups, leading to an increase in H3K4me2 levels and the re-expression of epigenetically silenced genes.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure you are using a fresh, anhydrous grade of DMSO, as moisture can affect the solubility and stability of the compound.[4]
Q3: How should I store the lyophilized powder and stock solutions? A3: Store the lyophilized powder at -20°C in a desiccated environment. For DMSO stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[5]
Q4: I see a precipitate after diluting my DMSO stock solution in the culture medium. What should I do? A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[4][6] Here are a few steps to resolve this:
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Pre-warm the media: Ensure your cell culture medium is warmed to 37°C before adding the inhibitor.
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Increase the final DMSO concentration: While most cell lines tolerate DMSO up to 0.5%, a final concentration of <0.1% is often recommended. However, if precipitation occurs, you may need to use a more concentrated stock solution to minimize the volume added, or slightly increase the final DMSO percentage. Always include a vehicle control with the same final DMSO concentration in your experiment.[6]
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Vortex/Mix during addition: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion.[4]
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Use sonication: Brief sonication can help redissolve precipitates.[4]
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Check for contamination: Turbidity can also be a sign of bacterial or fungal contamination, which can alter the pH and cause components to precipitate.[7]
Q5: How stable is this compound in culture media at 37°C? A5: The stability of small molecules in culture media can vary. It is recommended to prepare fresh working solutions for each experiment. If long-term incubation is required, a stability assessment should be performed. A general approach is to incubate this compound in the complete culture medium at 37°C and measure its concentration or activity at different time points (e.g., 0, 24, 48, 72 hours).[8][9]
Data Presentation
This compound Properties and Storage
| Property | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1] |
| IC₅₀ | 123 nM | [1] |
| Molecular Weight | 349.18 g/mol | - |
| Mechanism | Reversible Inhibitor | [1] |
| Storage (Powder) | -20°C, Desiccated | [5] |
| Storage (Solution) | -80°C (1 year) or -20°C (6 months) in DMSO | [5] |
Representative Solubility and Stability Data
The following data are illustrative for a typical small molecule inhibitor and should be confirmed experimentally for this compound.
| Solvent / Medium | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 100 mg/mL | Use sonication to aid dissolution.[10] |
| DMEM + 10% FBS | ~25 µM | Solubility is significantly lower in aqueous media. Serum proteins may affect solubility. |
| RPMI-1640 + 10% FBS | ~20 µM | Similar to DMEM, solubility is limited. |
| Time in Media at 37°C | Percent Remaining (Illustrative) |
| 0 hours | 100% |
| 24 hours | 92% |
| 48 hours | 85% |
| 72 hours | 78% |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
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This compound powder (MW: 349.18 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Procedure:
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Equilibrate the this compound vial to room temperature before opening.
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Weigh out 1 mg of this compound powder.
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Add 286.4 µL of anhydrous DMSO to the powder to achieve a 10 mM stock solution.
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Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[5]
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Dispense into single-use aliquots in sterile tubes.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Solubility in Culture Media
This protocol uses a visual method to estimate the solubility limit.
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
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Create a serial dilution of the stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM).
-
Add 1 µL of each dilution (and the 10 mM stock) to 1 mL of pre-warmed (37°C) cell culture medium in separate tubes. This creates final concentrations of 10 µM, 5 µM, 2 µM, 1 µM, 0.5 µM, and 0.2 µM, each with 0.1% DMSO.
-
Include a vehicle control (1 µL DMSO in 1 mL of medium).
-
Vortex each tube immediately after adding the compound.
-
Incubate at 37°C for 30 minutes.
-
Visually inspect each tube for signs of precipitation or cloudiness against a dark background.
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For a more sensitive check, place a drop of the solution on a microscope slide and look for crystals under 10x or 20x magnification.[4]
-
The highest concentration that remains clear is the estimated solubility limit under these conditions.
Protocol 3: Assessment of this compound Stability in Culture Media
This protocol uses a cell-based assay to functionally assess stability.
Procedure:
-
Prepare a set of tubes containing complete cell culture medium with a known concentration of this compound (e.g., 1 µM).
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Place the tubes in a 37°C, 5% CO₂ incubator.
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At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one tube and store it at -80°C.
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After all time points are collected, thaw the samples.
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Perform a functional assay. For example, treat a sensitive cell line with each sample for a fixed duration (e.g., 24 hours).
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Measure a relevant biological endpoint, such as the level of H3K4me2 by Western blot or the inhibition of cell proliferation.
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Compare the effect of the incubated samples to the 0-hour sample. A reduction in effect indicates degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock to media | 1. Poor aqueous solubility.[11]2. Final concentration exceeds solubility limit.3. Media was cold.[12] | 1. Add stock solution slowly to pre-warmed (37°C) media while vortexing.2. Make serial dilutions in DMSO first, then add the final dilution to the media.[6]3. Use brief sonication to help dissolve the compound.[4] |
| Cells show unexpected toxicity or death | 1. Final DMSO concentration is too high.2. The compound has off-target effects at the concentration used.3. Precipitate is causing physical stress or nutrient chelation.[7] | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). Always run a vehicle control.2. Perform a dose-response curve to find the optimal non-toxic concentration.3. Resolve any precipitation issues before adding the compound to cells. |
| No observable effect of the inhibitor | 1. Compound has degraded due to improper storage or instability in media.2. The concentration used is too low.3. The cell line is not sensitive to LSD1 inhibition.4. Incorrect assessment of the biological endpoint. | 1. Use fresh aliquots and prepare working solutions immediately before use. Verify stability if incubating for >24 hours.2. Confirm the IC₅₀ in your specific cell line with a dose-response experiment.3. Check for LSD1 expression in your cell line. Confirm that the downstream pathway is active.4. Ensure your assay (e.g., Western blot for H3K4me2) is working correctly with appropriate controls. |
LSD1 Signaling Pathway
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator. It is often found in a complex with other proteins, such as CoREST, to form a transcriptional repressor complex.[3][13] This complex targets histone H3 that is mono- or di-methylated at lysine 4 (H3K4me1/2). LSD1 removes these methyl marks, which are associated with active or poised gene promoters, leading to transcriptional repression.[2] In some cellular contexts, such as when interacting with the androgen receptor, LSD1 can switch its activity to demethylate H3K9, an inhibitory mark, thereby activating transcription.[14][15] The inhibitor this compound blocks the enzymatic pocket of LSD1, preventing the demethylation of H3K4me2 and leading to the accumulation of this active mark and subsequent gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Lsd1-IN-6 off-target effects and how to minimize them
Welcome to the technical support center for Lsd1-IN-6. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this potent and reversible LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 4m) is a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound leads to an increase in the dimethylated state of H3K4 (H3K4me2), which is associated with changes in gene expression.[1] Its reversible nature may offer a better safety profile compared to irreversible inhibitors by allowing for a more controlled modulation of LSD1 activity.
Q2: What is the reported potency of this compound against LSD1?
A2: this compound has a reported IC50 value of 123 nM against LSD1 in biochemical assays.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While a specific off-target profile for this compound has not been extensively published, inhibitors of LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, have the potential to interact with other FAD-dependent enzymes. The most common off-targets for LSD1 inhibitors are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), due to structural similarities in their catalytic sites.[3][4] Inhibition of MAOs can lead to neurological and other systemic side effects. Other potential off-targets could include other histone demethylases or enzymes with similar structural folds. It is crucial to experimentally determine the selectivity of this compound in your system of interest.
Q4: How can I minimize potential off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is critical for accurate interpretation of experimental results. Here are several strategies:
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (e.g., increase in H3K4me2) without causing broader, non-specific changes.
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Employ Control Compounds: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects. If available, use an alternative LSD1 inhibitor with a different chemical scaffold as an orthogonal control.
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Perform Target Engagement Studies: Confirm that this compound is binding to LSD1 in your cellular model at the concentrations used. This can be done using techniques like cellular thermal shift assay (CETSA) or by using a biotinylated chemical probe for LSD1.
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Conduct Rescue Experiments: If you observe a phenotype upon treatment with this compound, try to rescue it by overexpressing a form of LSD1 that is resistant to the inhibitor.
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Profile Against Key Off-Targets: If possible, test the activity of this compound against MAO-A and MAO-B to understand its selectivity window.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No change in global H3K4me2 levels after treatment. | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Insufficient Concentration or Treatment Time: The concentration of this compound may be too low, or the incubation time may be too short to observe a change. 3. Low LSD1 Activity in Cell Line: The cell line used may have low endogenous LSD1 activity. 4. Cell Permeability Issues: The compound may not be efficiently entering the cells. | 1. Verify Compound Integrity: Use a freshly prepared solution of this compound and ensure it has been stored correctly (as per the supplier's instructions). 2. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. 3. Confirm LSD1 Expression: Check the expression level of LSD1 in your cell line by Western blot or qPCR. 4. Assess Cell Permeability: While this compound is expected to be cell-permeable, you can use cell-based target engagement assays to confirm its entry and binding to LSD1. |
| High Cellular Toxicity Observed at Low Concentrations. | 1. Off-Target Effects: The toxicity may be due to the inhibition of other essential enzymes. 2. Cell Line Sensitivity: The specific cell line may be particularly sensitive to LSD1 inhibition or the chemical scaffold of the inhibitor. | 1. Perform Selectivity Profiling: Test this compound against a panel of kinases and other relevant enzymes to identify potential off-targets. 2. Use Control Cell Lines: Compare the toxicity in your cell line of interest with a less sensitive cell line. 3. Employ Orthogonal Approaches: Use siRNA or shRNA to knockdown LSD1 and see if it phenocopies the toxicity observed with this compound. |
| Inconsistent Results Between Experiments. | 1. Compound Solubility: this compound may not be fully solubilized, leading to variations in the effective concentration. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | 1. Ensure Complete Solubilization: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the compound is fully dissolved before diluting in media. Avoid repeated freeze-thaw cycles. 2. Standardize Experimental Procedures: Maintain consistent cell culture practices and carefully control for variables between experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Inhibitor Type | Reference |
| LSD1 | 123 | Reversible | [1][2] |
Table 2: Selectivity Profile of an Exemplary Selective LSD1 Inhibitor (for comparison)
Note: Specific selectivity data for this compound against MAO-A and MAO-B is not publicly available. The following data for a different selective LSD1 inhibitor is provided for context.
| Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Compound 18b | 0.019 | >200 | >200 |
Experimental Protocols
1. LSD1 Inhibitory Assay (Biochemical)
This protocol is based on the general procedure used for the discovery of this compound.[1]
-
Principle: The assay measures the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate. The H2O2 is detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic or colorimetric substrate.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
This compound (or other test compounds)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other HRP substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the this compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Prepare a detection master mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding the detection master mix to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
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Measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) or absorbance using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Assay for H3K4me2 Levels (Western Blot)
This protocol is to assess the on-target effect of this compound in a cellular context.[1]
-
Principle: Treatment of cells with an effective LSD1 inhibitor will lead to an accumulation of its substrate, H3K4me2. This change can be detected by Western blotting.
-
Materials:
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Cell line of interest (e.g., MGC-803 human gastric cancer cells were used in the original study)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a desired time period (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an anti-Total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative increase in H3K4me2 levels.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from Lsd1-IN-6 experiments
Welcome to the technical support center for Lsd1-IN-6, a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that reversibly binds to the active site of the LSD1 enzyme. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and dimethylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By inhibiting this enzymatic activity, this compound prevents the demethylation of these key histone marks, leading to changes in chromatin structure and gene expression. Its primary effect is often the de-repression of genes silenced by LSD1 activity.[3][4]
Q2: How does LSD1 function as both a transcriptional repressor and co-activator?
A2: LSD1's function depends on the protein complex it is a part of and the cellular context.
-
As a Co-repressor: When complexed with CoREST, LSD1 demethylates H3K4me1/2, marks associated with active transcription, thereby leading to gene silencing.[1][5][6]
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As a Co-activator: In the presence of certain nuclear receptors, such as the androgen receptor (AR), LSD1 can demethylate H3K9me1/2, which are repressive marks.[2][7] This action promotes gene transcription. Therefore, inhibiting LSD1 can lead to either gene activation or repression depending on the target locus.
Q3: What are the expected cellular phenotypes of this compound treatment?
A3: The expected phenotypes vary by cancer type but often include inhibition of cell proliferation, induction of cellular differentiation, and cell cycle arrest.[1][3] In acute myeloid leukemia (AML), for instance, LSD1 inhibition is known to induce differentiation, marked by an increase in cell surface markers like CD11b and CD86.[1][4] In small cell lung cancer (SCLC), it can inhibit tumor progression by activating NOTCH signaling.[4]
Q4: Beyond histones, does LSD1 have other substrates?
A4: Yes, LSD1 is known to demethylate several non-histone proteins, which can contribute to its biological effects. Key non-histone substrates include p53, DNMT1, STAT3, and E2F1.[1][8][9] The inhibition of LSD1 can therefore affect the stability and function of these critical regulatory proteins, potentially leading to complex downstream effects independent of histone modification.[9]
Troubleshooting Unexpected Results
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: No significant change in H3K4me2 levels after treatment.
Question: I treated my cells with this compound at the recommended concentration, but a Western blot shows no increase in global H3K4me2 levels. What could be the cause?
Possible Causes and Solutions:
-
Compound Instability: Some inhibitors, particularly those with acylhydrazone functions, can be unstable in aqueous buffers at 37°C.[4]
-
Troubleshooting Step: Verify the stability of your this compound stock and working solutions. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
-
-
Insufficient Incubation Time: The effect of LSD1 inhibition on histone marks can be time-dependent. While some effects are seen within hours, robust changes may require longer incubation.[10]
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Troubleshooting Step: Perform a time-course experiment, analyzing H3K4me2 levels at multiple time points (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration for your cell line.
-
-
Cell Line Specifics: The basal activity of LSD1 and the countervailing activity of histone methyltransferases can vary between cell lines, influencing the observed effect.
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Troubleshooting Step: Confirm that LSD1 is expressed in your cell line. If possible, use a positive control cell line known to be sensitive to LSD1 inhibitors, such as AML or SCLC cell lines.[4]
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Logical Troubleshooting Workflow for Issue 1
Caption: A flowchart for diagnosing the lack of H3K4me2 increase.
Issue 2: this compound shows high potency in biochemical assays but weak activity in cellular assays.
Question: My this compound compound has a low nanomolar IC50 in an in vitro enzymatic assay, but the GI50 in my cell proliferation assay is in the micromolar range. Why is there a discrepancy?
Possible Causes and Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its nuclear target.
-
Troubleshooting Step: If available, use mass spectrometry to quantify the intracellular concentration of this compound. Compare different treatment media or consider formulation strategies to enhance permeability.
-
-
Efflux Pump Activity: The compound could be a substrate for multidrug resistance transporters (e.g., P-glycoprotein), which actively pump it out of the cell.
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Troubleshooting Step: Co-treat cells with a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of this compound increases.
-
-
Demethylase-Independent Functions: The targeted phenotype (e.g., cell survival) in your specific cancer model may not depend on the catalytic activity of LSD1, but rather on its scaffolding function.[8][11][12] Recent studies have shown that in some AML contexts, the enzymatic activity of LSD1 is not required for survival.[8]
-
Troubleshooting Step: Confirm target engagement by checking H3K4me2 levels. If the histone mark increases but the phenotype is absent, it suggests the phenotype is independent of LSD1's catalytic function in that context.
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Data Summary: Biochemical vs. Cellular Potency of Representative LSD1 Inhibitors
| Inhibitor | Biochemical LSD1 IC50 (nM) | AML Cell Line GI50 (µM) | SCLC Cell Line GI50 (µM) |
|---|---|---|---|
| Iadademstat (ORY-1001) | ~18 | 0.01 - 0.1 | 0.05 - 0.2 |
| GSK2879552 | ~50 | 0.1 - 1.0 | 0.2 - 1.5 |
| Seclidemstat (SP-2577) | ~13 | 1.0 - 5.0 | > 10 |
| Tranylcypromine (TCP) | ~5600 | > 10 | > 10 |
Note: Data are representative values compiled from literature and may vary based on specific assay conditions and cell lines.[1][4][8]
Issue 3: Unexpected off-target effects or toxicity observed.
Question: I'm observing cellular effects that are not consistent with the known functions of LSD1. Could this compound have off-target activities?
Possible Causes and Solutions:
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Inhibition of Related Amine Oxidases: LSD1 shares structural homology with LSD2 and Monoamine Oxidases (MAO-A and MAO-B).[4][8] While potent inhibitors are designed for selectivity, cross-reactivity can occur, especially at higher concentrations. Inhibition of MAOs can have significant neurological and physiological effects.
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Troubleshooting Step: Test this compound in enzymatic assays against LSD2, MAO-A, and MAO-B to determine its selectivity profile. Compare the active concentrations in your cellular assays to the IC50 values for these potential off-targets.
-
-
LSD1-Independent Effects: Some LSD1 inhibitor scaffolds have been reported to have cellular effects that persist even in LSD1 knockout cells, indicating true off-target mechanisms.[3][8]
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Troubleshooting Step: If possible, test this compound in an LSD1-knockout or knockdown cell line. If the unexpected phenotype persists, it confirms an LSD1-independent mechanism.
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Data Summary: Selectivity Profile of a Hypothetical Potent LSD1 Inhibitor
| Target Enzyme | IC50 (nM) |
|---|---|
| LSD1 | 15 |
| LSD2 | > 10,000 |
| MAO-A | > 10,000 |
| MAO-B | 8,500 |
Note: This table illustrates the profile of a highly selective inhibitor. Less selective compounds may show significant activity against MAOs in the sub-micromolar range.[4]
Key Experimental Protocols
Protocol 1: Western Blot for Histone Mark Analysis
Objective: To quantify changes in H3K4me2 levels following this compound treatment.
Methodology:
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Cell Lysis & Histone Extraction:
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Treat cells with this compound or vehicle control for the desired duration.
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Harvest cells and wash with ice-cold PBS.
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Lyse cells in a hypotonic buffer and isolate nuclei.
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Extract histones from the nuclear pellet using a high-salt buffer or acid extraction (e.g., 0.2 M H₂SO₄).
-
-
Protein Quantification:
-
Neutralize the acid if used and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts (5-10 µg) of histone extracts onto a 15% SDS-PAGE gel.
-
Run the gel until sufficient separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Normalize the H3K4me2 signal to a loading control, such as total Histone H3 or Ponceau S stain.
-
Protocol 2: LSD1 In Vitro Enzymatic Assay (Fluorescence-Based)
Objective: To measure the direct inhibitory activity of this compound on purified LSD1 enzyme.
Methodology: This protocol is based on a horseradish peroxidase (HRP)-coupled reaction that detects the hydrogen peroxide (H₂O₂) produced during demethylation.[10][13]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris, pH 7.5).
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Prepare solutions of recombinant human LSD1 enzyme, a di-methylated H3K4 peptide substrate, HRP, and a fluorescent probe (e.g., Amplex Red or ADHP).[13]
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Prepare serial dilutions of this compound.
-
-
Assay Procedure (96-well plate format):
-
Add this compound dilutions or vehicle control to appropriate wells.
-
Add LSD1 enzyme to all wells except the "no enzyme" control and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a master mix containing the H3K4me2 peptide substrate, HRP, and the fluorescent probe.
-
-
Measurement:
-
Immediately begin reading the fluorescence on a microplate reader (e.g., Ex/Em = 530/590 nm).
-
Monitor the reaction kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizing LSD1's Dual Role in Transcription
The following diagram illustrates how LSD1's function can switch between gene repression and activation depending on its binding partners.
Caption: LSD1's contextual role as a transcriptional co-repressor or co-activator.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of human histone lysine-specific demethylase 1 (LSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition [ouci.dntb.gov.ua]
- 12. drughunter.com [drughunter.com]
- 13. caymanchem.com [caymanchem.com]
Overcoming resistance to Lsd1-IN-6 in cancer cells
Welcome to the Technical Support Center for Lsd1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to the LSD1 inhibitor, this compound (also known as Seclidemstat or SP-2577), in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is an epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By demethylating H3K4, a mark of active transcription, LSD1 generally represses the expression of target genes. Conversely, by demethylating H3K9, a repressive mark, it can activate gene expression. LSD1 is overexpressed in many cancers, where it helps block cellular differentiation and promotes proliferation.[1] this compound inhibits this catalytic activity, leading to changes in gene expression that can induce differentiation and halt cancer cell growth.
Q2: In which cancer types has resistance to LSD1 inhibitors been observed?
A2: Resistance to LSD1 inhibitors has been a key area of study, particularly in small cell lung cancer (SCLC).[2][3][4] In SCLC, a heterogeneous response is common, with some subtypes showing intrinsic resistance while sensitive subtypes can acquire resistance over time.[2][3] Resistance has also been investigated in Ewing sarcoma, breast cancer, and acute myeloid leukemia (AML), where LSD1 inhibitors are being tested.[5][6][7]
Q3: What are the primary known mechanisms of acquired resistance to LSD1 inhibitors like this compound?
A3: The most well-documented mechanism of acquired resistance, particularly in SCLC, is a lineage switch or cellular transdifferentiation. Cancer cells that are initially sensitive and have a neuroendocrine phenotype can transition to a TEAD4-driven mesenchymal-like state.[2][3][4] This change involves significant epigenetic reprogramming, altering chromatin accessibility and gene expression, which reduces the cells' dependency on the pathways targeted by LSD1 inhibition.[2][3] Another potential mechanism, observed with the related inhibitor SP-2509 in Ewing sarcoma, involves mitochondrial dysfunction.[6][8]
Q4: Is resistance to this compound reversible?
A4: Studies on acquired resistance in SCLC suggest that the shift to a mesenchymal-like state can be reversible.[3][4] However, even after the drug is withdrawn, a low level of resistance may be maintained, indicating that the resistance is not always fully reversible and may involve stable epigenetic changes.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound in the same cell line across experiments. | 1. Variation in cell plating density.[9] 2. Cells are not in the logarithmic growth phase.[10] 3. Inconsistent incubation times with the drug or viability reagent (e.g., MTT).[11] 4. Contamination (e.g., mycoplasma) affecting cell health and drug response.[12] | 1. Standardize cell seeding density. Perform a cell titration experiment to find the optimal density. 2. Ensure cells are healthy and actively dividing when seeding for the assay. Do not use confluent or starved cells.[9] 3. Strictly adhere to the same incubation times for all replicates and experiments as defined in your protocol. 4. Routinely test cell stocks for mycoplasma contamination.[12] |
| Parental (sensitive) cell line shows high intrinsic resistance to this compound. | 1. The cell line may have a pre-existing resistant phenotype (e.g., a mesenchymal-like state in SCLC).[2][4] 2. Incorrect drug concentration or degraded compound. | 1. Characterize the baseline gene expression of your cell line. Check for high expression of mesenchymal markers (e.g., VIM, ZEB1) and low expression of neuroendocrine markers (e.g., ASCL1).[13] 2. Verify the concentration of your this compound stock solution. Use a fresh aliquot of the drug. |
| Difficulty generating a stable this compound-resistant cell line. | 1. Drug concentration is increased too quickly, causing excessive cell death.[14] 2. The drug concentration is too low to provide selective pressure. 3. The resistant phenotype is unstable and reverts upon drug removal. | 1. Increase the drug concentration slowly and incrementally (e.g., 1.5 to 2.0-fold increases). Allow cells to recover and reach >70% confluency before the next dose increase.[10][15] 2. Start the dose escalation from the experimentally determined IC50 of the parental cell line.[16] 3. Maintain a low dose of this compound in the culture medium to preserve the resistant phenotype. Freeze down vials of resistant cells at different passages.[14][16] |
| Resistant cells show changes in morphology and reduced proliferation rate. | This is an expected outcome of resistance development. The shift to a mesenchymal-like state is often associated with a more elongated, spindle-like morphology and slower growth.[17] | This is a valid phenotype. Monitor and document these changes. Use assays like qRT-PCR or Western blot to confirm the upregulation of mesenchymal markers (VIM, ZEB1, TEAD4) and downregulation of neuroendocrine markers (ASCL1, INSM1).[2][4] |
Quantitative Data Summary
The development of resistance to LSD1 inhibitors is characterized by a significant increase in the half-maximal inhibitory concentration (IC50).
Table 1: Change in IC50 Values Upon Acquired Resistance to LSD1 Inhibitors
| Cell Line | Cancer Type | Compound | Parental IC50 | Resistant IC50 | Fold Increase | Reference |
| A673 | Ewing Sarcoma | SP-2509 | 0.138 µM | 7.586 µM | ~55-fold | [17] |
| Y79 | Retinoblastoma | SP-2509 | 1.22 µM (48h) | Not Reported | Not Applicable | [18] |
| Weri-RB1 | Retinoblastoma | SP-2509 | 0.73 µM (48h) | Not Reported | Not Applicable | [18] |
Note: SP-2509 is a related, well-studied LSD1 inhibitor. Specific IC50 shift data for this compound is less commonly published, but similar trends are expected.
Table 2: Effect of LSD1 Inhibition on Chemotherapy Sensitivity
| Cell Line | Cancer Type | Chemotherapeutic | Chemo IC50 (Alone) | Chemo IC50 (+LSD1i) | Fold Sensitization | Reference |
| MCF-7 | Breast Cancer | Doxorubicin | 0.64 µM | 0.28 µM | 2.3-fold | [19] |
| MDA-MB-468 | Breast Cancer | Doxorubicin | 0.37 µM | 0.26 µM | 1.4-fold | [19] |
Note: LSD1 inhibitors can re-sensitize resistant cells to other therapies.
Visualizations
LSD1 Mechanism of Action and Inhibition
Caption: Mechanism of LSD1-mediated gene repression and its inhibition by this compound.
Acquired Resistance Workflow in SCLC
Caption: Acquired resistance to this compound in SCLC via a neuroendocrine-to-mesenchymal shift.
Experimental Workflow for Generating Resistant Cells
Caption: Step-by-step workflow for the in vitro generation of drug-resistant cancer cell lines.
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the gradual dose escalation method to develop drug-resistant cell lines in vitro.[10][14][15][16]
-
Initial IC50 Determination:
-
Seed the parental (sensitive) cancer cell line in 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[2][10]
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
After 72 hours, assess cell viability using an MTT or similar assay to determine the baseline IC50 value.[2]
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC50.
-
Maintain the culture, changing the medium with the drug every 2-3 days, until the cells reach 70-80% confluency. This may take longer than usual as many cells will die.
-
-
Dose Escalation:
-
Once the cells are stably proliferating at the current drug concentration, passage them and increase the this compound concentration by 1.5-fold.
-
Repeat this process of culturing until stable growth is achieved, followed by a subsequent dose increase. The process can take 3-12 months.[20]
-
Crucial Step: At each stable concentration, freeze down several vials of cells as backups.[14][16]
-
-
Confirmation of Resistance:
-
Once cells can tolerate a significantly higher concentration (e.g., 10-fold the initial IC50), establish a stable resistant line.
-
Perform a new MTT assay on the resistant cell line alongside the parental line to quantify the shift in the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.[2][9][11]
-
Cell Seeding:
-
Trypsinize and count cells that are in their logarithmic growth phase.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well flat-bottom plate. Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., TEAD4, VIM, ASCL1) in resistant vs. sensitive cells.[5][12][21][22]
-
Protein Extraction:
-
Grow sensitive and resistant cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 min at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a specific primary antibody (e.g., anti-TEAD4, anti-VIM, anti-ASCL1, or anti-β-actin as a loading control) overnight at 4°C with gentle shaking.[5][21]
-
Wash the membrane three times for 10 minutes each with TBST.[22]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[22]
-
Visualize the protein bands using an imaging system or autoradiography film.
-
Protocol 4: Quantitative RT-PCR (qRT-PCR)
This protocol is for measuring changes in mRNA expression levels of key genes.[1][23][24][25]
-
RNA Isolation:
-
Isolate total RNA from sensitive and resistant cell pellets using an RNA isolation kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well PCR plate. For each sample, mix cDNA, forward and reverse primers for the gene of interest (e.g., TEAD4, ASCL1) or a housekeeping gene (GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).[25]
-
Run the reaction on a real-time PCR machine using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[25]
-
-
Data Analysis:
References
- 1. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Dysfunction Is a Driver of SP-2509 Drug Resistance in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. broadpharm.com [broadpharm.com]
- 12. bosterbio.com [bosterbio.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ewing sarcoma resistance to SP-2509 is not mediated through KDM1A/LSD1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SP2509, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. clyte.tech [clyte.tech]
- 24. elearning.unite.it [elearning.unite.it]
- 25. Gene expression analysis by qRT-PCR [bio-protocol.org]
Navigating Lsd1-IN-6 Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and assessing the cytotoxicity of Lsd1-IN-6, a lysine-specific demethylase 1 (LSD1) inhibitor. This guide offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[1][2][3] By inhibiting LSD1, this compound can alter gene expression, leading to anti-proliferative and cytotoxic effects in cancer cells where LSD1 is often overexpressed.[1][2] LSD1 can act as both a transcriptional repressor and activator, and its inhibition can induce cell differentiation and reduce the growth of leukemic stem cells.[2]
Q2: How does inhibition of LSD1 by this compound lead to cytotoxicity?
The cytotoxic effects of LSD1 inhibitors like this compound are multifaceted. By preventing the demethylation of H3K4, a mark associated with active transcription, or H3K9, a mark associated with repression, these inhibitors can lead to the reactivation of tumor suppressor genes or the silencing of oncogenes.[1][2] Furthermore, some LSD1 inhibitors have been shown to induce an oxidative stress response and impair the metabolic function of certain immune cells, such as Natural Killer (NK) cells.[4] The specific mechanism of cytotoxicity can be cell-type dependent.
Q3: What are the common methods to assess the cytotoxicity of this compound?
Several in vitro assays can be used to measure the cytotoxic effects of this compound. These assays generally fall into three categories:
-
Viability Assays: These measure metabolic activity, which is often correlated with the number of viable cells. Common examples include the MTT, MTS, and XTT assays, which are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.
-
Cytotoxicity Assays: These directly measure cell death by quantifying markers of membrane integrity loss. The Lactate Dehydrogenase (LDH) release assay is a common example, where the amount of LDH in the culture medium is proportional to the number of lysed cells.[5]
-
Proliferation Assays: These assays measure the rate of cell division. The BrdU (Bromodeoxyuridine) incorporation assay, which measures DNA synthesis, is a widely used method.[6][7]
The choice of assay depends on the specific research question and the expected mechanism of cell death. It is often recommended to use multiple assays to confirm the results.[8]
Troubleshooting Guide
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and reduce evaporation from the inner wells.
-
-
Possible Cause: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Check for any precipitation of the compound in the medium. Some studies have noted the stability of LSD1 inhibitors can vary in aqueous buffers.[1]
-
Problem 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: The compound may be cytostatic rather than cytotoxic.
-
Explanation: An MTT assay measures metabolic activity, which can decrease due to either cell death or a reduction in cell proliferation (cytostasis).[9] An LDH assay, however, specifically measures cell lysis (a hallmark of cytotoxicity). If you observe a decrease in the MTT signal but no significant increase in LDH release, this compound might be primarily inhibiting cell proliferation.
-
Solution: Complement your viability and cytotoxicity assays with a proliferation assay, such as BrdU incorporation or Ki-67 staining, to distinguish between cytotoxic and cytostatic effects.[9]
-
-
Possible Cause: Interference of the compound with the assay chemistry.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself).
-
Quantitative Data Summary
| LSD1 Inhibitor | Cell Line | Assay | IC50 (µM) |
| NCD38 | TNBC cells | Not Specified | 0.59 |
| Compound 6b | Calu-6 (lung cancer) | Not Specified | 8 |
| Compound 105 | Not Specified | Not Specified | 7 |
| Compound 106 | Not Specified | Not Specified | 5 |
| Compound 8 | Calu-6 (lung cancer) | Not Specified | 4.2 |
| Compound 8 | MCF-7 (breast cancer) | Not Specified | 4.8 |
| MC3340 | NB4 (APL) | Not Specified | 0.6 |
| MC3340 | MV4-11 (AML) | Not Specified | 0.4 |
Note: This table is for illustrative purposes and the potency of this compound may vary.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid survival assay to measure drug-induced cytotoxicity and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Is the Cytotoxicity of Drugs Determined? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of Lsd1-IN-6 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of Lsd1-IN-6 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 4m) is a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent amine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[2][3][4] By inhibiting LSD1, this compound leads to an increase in the methylation of these histone marks, which can alter gene transcription and cellular processes.[1]
Q2: What are the potential off-targets of this compound?
A2: While a comprehensive off-target profile for this compound is not publicly available, inhibitors of LSD1 have the potential to interact with other flavin-dependent amine oxidases due to structural similarities in their catalytic domains. The most common off-targets for LSD1 inhibitors are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1][5][6] It is crucial to experimentally validate the selectivity of this compound in your specific cellular context.
Q3: What is a typical starting concentration for this compound in a cellular assay?
A3: The in vitro IC50 for this compound is 123 nM.[1] However, the optimal concentration for cellular assays can vary significantly depending on the cell type, cell density, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A typical starting range for a dose-response curve could be from 10 nM to 10 µM.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed by observing a downstream molecular effect of LSD1 inhibition. A common method is to measure the global levels of dimethylated H3K4 (H3K4me2) by Western blot. Treatment with an effective concentration of this compound should lead to an increase in global H3K4me2 levels.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at expected effective concentrations. | 1. Off-target effects of this compound. 2. The specific cell line is highly sensitive to LSD1 inhibition. 3. Compound instability or degradation leading to toxic byproducts. | 1. Perform a dose-response curve to determine the EC50 for the desired phenotype and a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50. Aim for a therapeutic window where the effective concentration is significantly lower than the cytotoxic concentration. 2. Test for off-target effects on MAO-A and MAO-B (see Experimental Protocols). 3. Use a structurally distinct LSD1 inhibitor as a control to see if the toxicity is specific to this compound or a general effect of LSD1 inhibition. |
| Inconsistent or no observable phenotype. | 1. Insufficient target engagement. 2. The phenotype is not dependent on LSD1's demethylase activity in your model system. 3. This compound may not be cell-permeable in your specific cell line. 4. Compound degradation. | 1. Confirm target engagement by Western blot for H3K4me2 levels. 2. Increase the concentration of this compound, ensuring it remains below the cytotoxic concentration. 3. Consider a longer incubation time. 4. Use a positive control compound known to produce the expected phenotype. 5. Perform a cellular thermal shift assay (CETSA) to assess target binding in intact cells. |
| Observed phenotype may be due to off-target effects. | 1. This compound is inhibiting other cellular targets, such as MAO-A or MAO-B. 2. The phenotype is a result of general cellular stress. | 1. Perform a selectivity assay against MAO-A and MAO-B (see Experimental Protocols). 2. Use a structurally unrelated LSD1 inhibitor to see if it recapitulates the phenotype. 3. Use a negative control compound that is structurally similar to this compound but inactive against LSD1. 4. Perform a rescue experiment by overexpressing a drug-resistant mutant of LSD1, if available. 5. Use siRNA or shRNA to knockdown LSD1 and see if it phenocopies the inhibitor's effect. |
Experimental Protocols
Dose-Response Curve for this compound
Objective: To determine the optimal concentration of this compound for a specific cellular phenotype while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Treatment: Treat cells with the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time point relevant to the biological question (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: Measure the desired phenotype (e.g., cell proliferation, gene expression, protein levels).
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH assay) to measure cell viability at each concentration.
-
Data Analysis: Plot the phenotypic response and cell viability against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) for the phenotype and the CC50 (half-maximal cytotoxic concentration).
Western Blot for H3K4me2 Target Engagement
Objective: To confirm that this compound is inhibiting LSD1 in cells by measuring the accumulation of its substrate, H3K4me2.
Methodology:
-
Treatment: Treat cells with this compound at the determined EC50 and a higher concentration, alongside a vehicle control, for a specified time (e.g., 24 hours).
-
Histone Extraction: Isolate histones from the treated and control cells using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K4me2.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
MAO-A and MAO-B Activity Assay
Objective: To assess the selectivity of this compound by measuring its inhibitory activity against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: Utilize a commercially available MAO activity assay kit (e.g., fluorescence- or luminescence-based) that measures the production of hydrogen peroxide, a byproduct of the MAO reaction.
-
Inhibitor Preparation: Prepare a range of concentrations of this compound. Include a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with the different concentrations of this compound or control inhibitors.
-
Initiate the reaction by adding the MAO substrate (e.g., p-tyramine).
-
Measure the signal (fluorescence or luminescence) over time or at a fixed endpoint according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 values for MAO-A and MAO-B. Compare these values to the IC50 of this compound for LSD1 to determine the selectivity ratio.
Visualizations
Caption: LSD1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: A troubleshooting decision tree for this compound cellular assays.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lsd1-IN-6 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of Lsd1-IN-6, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 123 nM.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several challenges during the in vivo administration of this compound. This guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Poor solubility of the compound in the chosen vehicle. | - Increase the percentage of co-solvents such as DMSO or PEG300 in the formulation. - Gently warm the solution and use sonication to aid dissolution. - Test alternative vehicle formulations. A formulation used for a similar LSD1 inhibitor, LSD1-IN-30, consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] This can be a good starting point for optimization. - Prepare the formulation fresh before each use. |
| Animal distress or adverse reactions after injection (e.g., lethargy, ruffled fur) | The vehicle or the compound may be causing toxicity. The injection volume may be too large or the administration too rapid. | - Conduct a vehicle-only toxicity study to rule out vehicle-related effects. - Reduce the dose of this compound. - Decrease the injection volume and administer the formulation more slowly. - Consider an alternative route of administration if irritation persists at the injection site. |
| Lack of efficacy or inconsistent results in animal models | - Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Compound degradation: this compound may not be stable in the formulation or in vivo. - Incorrect dosing or administration frequency. | - Optimize the formulation to improve solubility and absorption. - Perform pharmacokinetic (PK) studies to determine the bioavailability and half-life of this compound. While specific data for this compound is not readily available, other LSD1 inhibitors have been studied in mice and can provide a reference point for expected PK profiles.[4] - Based on PK data, adjust the dose and dosing frequency to maintain therapeutic concentrations. - Ensure proper storage of the compound and its formulations. This compound should be stored at -20°C. In solution, it should be used within 1 month to prevent loss of potency.[2] |
| Difficulty in handling a viscous formulation | High concentrations of polymers like PEG300 can increase viscosity. | - Gently warm the formulation to reduce viscosity before injection. - Use a larger gauge needle for administration. - Prepare a less viscous formulation by adjusting the ratio of components, if solubility permits. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for in vivo delivery of this compound?
A1: While a specific, validated formulation for this compound is not published, a good starting point is a vehicle similar to that used for other small molecule inhibitors. For instance, a formulation for the LSD1 inhibitor LSD1-IN-30 is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] It is crucial to perform small-scale solubility and stability tests with this compound in your chosen formulation before administering it to animals.
Q2: How should I prepare the dosing solution?
A2: A general procedure for preparing a dosing solution is as follows:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the primary solvent (e.g., DMSO) by vortexing and gentle warming if necessary.
-
Add the other components of the vehicle (e.g., PEG300, Tween-80) sequentially, ensuring each component is fully mixed before adding the next.
-
Finally, add the aqueous component (e.g., saline or PBS) dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. The solution should be clear.
Q3: What are the recommended routes of administration for this compound in mice?
A3: Common routes of administration for small molecule inhibitors in mice include intraperitoneal (IP), intravenous (IV), and oral gavage (PO). The choice of administration route will depend on the experimental goals and the pharmacokinetic properties of the compound. For initial studies, IP injection is often a practical choice.
Q4: What is the recommended dose of this compound?
A4: The optimal dose of this compound will depend on the animal model, the disease being studied, and the route of administration. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose. As a starting point, you can refer to in vivo studies of other reversible LSD1 inhibitors, which often use doses in the range of 10-50 mg/kg.
Q5: How should I store this compound and its formulations?
A5: this compound powder should be stored at -20°C.[2] Stock solutions in DMSO can also be stored at -20°C. It is recommended to prepare fresh dosing formulations for each experiment. If a formulation must be stored, it should be kept at 4°C for a short period (e.g., up to 24 hours), but stability should be verified.
Experimental Protocols & Data
Example Pharmacokinetic Data for an LSD1 Inhibitor (GSK2879552) in Mice
While specific pharmacokinetic data for this compound is not publicly available, the following table provides an example of the kind of data researchers can expect from a study with a different LSD1 inhibitor, GSK2879552, in mice.[4] This can serve as a guide for designing your own pharmacokinetic studies.
| Parameter | Oral Administration (5 mg/kg) |
| Cmax (ng/mL) | 720 |
| Tmax (h) | 1.0 |
| AUC (0-t) (ng*h/mL) | 2500 |
| t1/2 (h) | 1.9 |
This data is for GSK2879552 and should be used for illustrative purposes only.
General Protocol for In Vivo Efficacy Study
-
Animal Model: Select an appropriate animal model for your research question.
-
Dosing Formulation: Prepare the this compound formulation as described in the FAQ section, ensuring it is sterile-filtered.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping: Randomize animals into control (vehicle) and treatment groups.
-
Administration: Administer this compound or vehicle according to the predetermined dose, route, and schedule.
-
Monitoring: Monitor animals daily for any signs of toxicity, and measure tumor volume or other relevant endpoints at regular intervals.
-
Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic and biomarker analysis.
Visualizations
Signaling Pathway of LSD1
References
Potential for Lsd1-IN-6 degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the LSD1 inhibitor, Lsd1-IN-6. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both lyophilized powder and solutions are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated to prevent hydrolysis. |
| Solution | -20°C | 1 month | Aliquot to avoid multiple freeze-thaw cycles.[1] |
| Solution | -80°C | 6 months | For longer-term storage of solutions, -80°C is recommended.[1] |
Q2: What is the known stability of this compound in common laboratory solvents?
A2: While specific public data on the degradation of this compound in various solvents is limited, general practice for similar small molecules suggests that solutions in DMSO can be stable for at least a month when stored at -20°C. For aqueous buffers, stability can be pH-dependent, and it is recommended to prepare fresh solutions or store them at -80°C for short periods. It is advisable to conduct a stability assessment in your specific experimental buffer if the solution is to be stored for an extended period.
Q3: What are the potential degradation pathways for this compound?
A3: Although specific degradation products for this compound have not been extensively reported in the literature, molecules with similar functional groups may be susceptible to certain degradation pathways under stress conditions. Potential degradation could occur through:
-
Hydrolysis: The ester and amide-like functionalities could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The phenol groups and the double bond in the stilbene-like core could be prone to oxidation.
-
Photodegradation: Extended exposure to light, particularly UV, may lead to isomerization or degradation of the molecule.
A forced degradation study is recommended to identify potential degradants in your specific experimental setup.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Ensure that this compound solutions are prepared fresh and used within the recommended timeframe.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
If using aqueous buffers for dilution, prepare the final dilution immediately before adding to cells, as stability in aqueous media may be limited.
-
Confirm the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
-
-
Possible Cause 2: Poor Cell Permeability.
-
Troubleshooting:
-
While this compound is a small molecule, its permeability can vary across different cell lines.
-
Consider using permeabilizing agents in initial mechanistic studies if target engagement inside the cell is a concern, though this is not suitable for all experimental aims.
-
-
-
Possible Cause 3: High Protein Binding in Media.
-
Troubleshooting:
-
The presence of serum in cell culture media can lead to protein binding, reducing the effective concentration of the inhibitor.
-
Consider performing initial dose-response experiments in serum-free or low-serum conditions to assess the impact of serum proteins.
-
-
Issue 2: Variability in biochemical assay results.
-
Possible Cause 1: Inhibitor Precipitation.
-
Troubleshooting:
-
Visually inspect solutions for any signs of precipitation, especially after dilution into aqueous assay buffers.
-
Determine the solubility of this compound in your specific assay buffer. If solubility is an issue, consider adjusting the buffer composition or the final DMSO concentration.
-
-
-
Possible Cause 2: Interference with Assay Readout.
-
Troubleshooting:
-
Run control experiments with this compound in the absence of the enzyme to check for any intrinsic fluorescence or absorbance that might interfere with the assay signal.
-
For assays involving coupled enzymatic reactions, test for any direct inhibition of the coupling enzymes by this compound.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[2][3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector or mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated HPLC or UPLC-MS method to separate and quantify this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Identify and characterize any major degradation products using mass spectrometry.
-
Table of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None | 60°C | 24 hours |
| Photolytic | Light Source | Room Temp | Variable |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways involving LSD1 and a typical experimental workflow for assessing inhibitor stability.
Caption: LSD1's role in the Wnt/β-catenin signaling pathway.[4]
Caption: LSD1's interaction with the mTOR signaling pathway.[5][6]
Caption: Workflow for assessing this compound stability.
References
- 1. glpbio.com [glpbio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with Lsd1-IN-6
Welcome to the technical support center for Lsd1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes when using this potent and reversible Lysine-Specific Demethylase 1 (LSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a reported IC50 of 123 nM.[1] Its primary mechanism of action is to inhibit the demethylase activity of LSD1, leading to an increase in the dimethylation of Lysine 4 on Histone H3 (H3K4me2). Unlike some other epigenetic modulators, this compound does not affect the overall expression level of the LSD1 protein itself.
Q2: What are the common sources of variability when working with this compound?
A2: Variability in experimental outcomes with this compound can arise from several factors:
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Cell Line Specificity: The cellular context, including the expression levels of LSD1 and its interacting partners, can significantly influence the inhibitor's efficacy.
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Improper dissolution or degradation can lead to inconsistent results.
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Off-Target Effects: While this compound is reported to be a potent LSD1 inhibitor, the potential for off-target activities should be considered, especially at higher concentrations.
-
Experimental Protocol Differences: Variations in cell culture conditions, treatment duration, and endpoint assays can all contribute to divergent results.
Q3: How should I prepare and store this compound for my experiments?
A3: For optimal results, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions for cell culture, the final concentration of the organic solvent should be kept low (typically below 0.1%) to minimize solvent-induced toxicity.
Q4: I am not observing the expected increase in H3K4me2 levels after treatment with this compound. What could be the issue?
A4: Several factors could contribute to this:
-
Insufficient inhibitor concentration or treatment time: Ensure you are using a concentration of this compound that is at or above its effective concentration for your specific cell line and that the treatment duration is sufficient to observe changes in histone methylation.
-
Cellular context: Some cell lines may be less sensitive to LSD1 inhibition due to compensatory mechanisms or lower baseline LSD1 activity.
-
Antibody quality: The specificity and quality of the antibody used for detecting H3K4me2 in your Western blot or other immunoassays are critical.
-
Protocol issues: Review your experimental protocol for any potential errors in reagent preparation or execution.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Results
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells and plates. Use a cell counter for accuracy. |
| Inconsistent this compound Concentration | Prepare a fresh dilution of this compound from a new aliquot of the stock solution for each experiment. Verify the final concentration. |
| Cell Line Heterogeneity | If possible, use a single-cell cloned population. Regularly check for mycoplasma contamination. |
| Differences in Treatment Duration | Adhere to a strict and consistent treatment time for all experimental groups. |
| Assay-Specific Variability (e.g., MTT, CellTiter-Glo) | Ensure proper mixing of reagents and that the incubation times for the assay are consistent. For absorbance/luminescence-based assays, check for and subtract background signal from wells without cells. |
Issue 2: No or Weak Effect on H3K4me2 Levels
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing changes in H3K4me2. |
| Low LSD1 Expression/Activity in Cell Line | Confirm the expression of LSD1 in your cell line of interest via Western blot or qPCR. Consider using a cell line with known high LSD1 expression as a positive control. |
| Poor Antibody Quality for H3K4me2 | Validate your H3K4me2 antibody using a positive control (e.g., cells treated with a known LSD1 inhibitor) and a negative control (e.g., untreated cells). |
| Inefficient Nuclear Extraction | Ensure your cell lysis and nuclear extraction protocol is effective in isolating nuclear proteins for Western blot analysis. |
Data Presentation
Table 1: Reported IC50 Values for Various LSD1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 14 | HepG2 | Liver Cancer | 0.93 | [2] |
| Compound 14 | HEP3B | Liver Cancer | 2.09 | [2] |
| Compound 14 | HUH6 | Liver Cancer | 1.43 | [2] |
| Compound 14 | HUH7 | Liver Cancer | 4.37 | [2] |
| Compound 12u | MGC-803 | Gastric Cancer | 14.3 | [2] |
| Compound 12u | KYSE450 | Esophageal Cancer | 22.8 | [2] |
| Compound 12u | HCT-116 | Colon Cancer | 16.3 | [2] |
| HCI-2509 | A549 | Lung Adenocarcinoma | ~1-5 | [3] |
| HCI-2509 | PC9 | Lung Adenocarcinoma | ~1-5 | [3] |
| NCL1 | HeLa | Cervical Cancer | 6-67 | [4] |
| NCL1 | HCT-116 | Colon Cancer | 6-67 | [4] |
| NCL1 | PC-3 | Prostate Cancer | 6-67 | [4] |
| NCL2 | HeLa | Cervical Cancer | 6-67 | [4] |
| NCL2 | HCT-116 | Colon Cancer | 6-67 | [4] |
| NCL2 | PC-3 | Prostate Cancer | 6-67 | [4] |
Experimental Protocols
Cell Viability Assay (Example using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Western Blot for H3K4me2
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Harvest the cells and perform nuclear extraction to isolate nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method such as the Bradford or BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 15% for better resolution of histones) and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 (and a loading control like total Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting LSD1-mediated histone demethylation.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: A logical troubleshooting guide for addressing experimental variability.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone western blot protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-6 versus Seclidemstat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A): Lsd1-IN-6 and Seclidemstat. LSD1 is a key epigenetic regulator implicated in various cancers, making it an attractive target for therapeutic intervention. This document aims to furnish researchers with a comprehensive overview of the biochemical and cellular activities of these inhibitors, supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
Mechanism of Action
Both this compound and Seclidemstat are reversible inhibitors of LSD1. LSD1 functions by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription. By inhibiting LSD1, these compounds lead to an increase in H3K4 methylation, which in turn can reactivate tumor suppressor genes and inhibit cancer cell growth. Seclidemstat is further characterized as a non-competitive inhibitor.[1][2][3]
Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and Seclidemstat. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Activity
| Parameter | This compound | Seclidemstat (SP-2577) | Reference |
| Mechanism | Reversible | Reversible, Non-competitive | [1][2][3] |
| IC50 | 123 nM | 13 nM - 50 nM | [2][3][4][5] |
| Ki | Not Reported | 31 nM | [2] |
Table 2: Cellular Activity
| Cell Line | This compound Effect | Seclidemstat (SP-2577) Effect (IC50) | Cancer Type | Reference |
| Various | Increases H3K4me2 | Not directly reported as IC50 | Not Applicable | [3] |
| Ewing Sarcoma Cell Lines (A673, TC32, SK-N-MC, TTC-466) | Not Reported | Potent cytotoxicity | Ewing Sarcoma | [6][7] |
| Desmoplastic Small Round Cell Tumor (DSRCT) Cell Lines (JN-DSRCT-1, BER) | Not Reported | Potent cytotoxicity | DSRCT | [6][7] |
| Clear Cell Sarcoma Cell Lines (SU-CCS-1, DTC1) | Not Reported | Potent cytotoxicity | Clear Cell Sarcoma | [6][7] |
| Myxoid Liposarcoma Cell Lines (1765–92, 402–91, DL221) | Not Reported | Potent cytotoxicity | Myxoid Liposarcoma | [6][7] |
| SWI/SNF-mutated Ovarian Cancer Cell Lines (COV434, BIN67, SCCOHT-1, TOV21G) | Not Reported | 0.013 - 2.819 µM | Ovarian Cancer | [2] |
| Small Cell Lung Cancer (SCLC) Cell Lines (13 diverse lines) | Not Reported | Significant anti-proliferative activity | Small Cell Lung Cancer | [8] |
In Vivo Efficacy
Seclidemstat has demonstrated significant tumor growth inhibition in mouse xenograft models of Ewing sarcoma.[5] In preclinical models of pediatric sarcomas, Seclidemstat inhibited the growth of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma xenografts.[9] Furthermore, in a Phase 1 trial for advanced solid tumors, single-agent seclidemstat showed a median progression-free survival of 5.7 months in patients with metastatic FET-translocated sarcomas.[4] Currently, there is no publicly available in vivo data for this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of LSD1 and the workflow for evaluating its inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of LSD1 inhibition.
Caption: Experimental workflow for LSD1 inhibitor evaluation.
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5).
-
LSD1 Enzyme: Recombinant human LSD1.
-
Substrate: H3 (1-21) K4me2 peptide.
-
Detection Reagents: Horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).
-
Inhibitors: this compound and Seclidemstat dissolved in DMSO.
-
-
Assay Procedure :
-
Add 25 µL of assay buffer containing the LSD1 enzyme to the wells of a 96-well plate.
-
Add 2 µL of the inhibitor at various concentrations (or DMSO for control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of the detection reagent mixture (HRP and substrate).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment :
-
Treat the cells with various concentrations of this compound or Seclidemstat.
-
Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement :
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot for Histone H3K4 Dimethylation
This technique is used to detect changes in the levels of H3K4me2 in response to inhibitor treatment.
-
Cell Lysis and Protein Quantification :
-
Treat cells with the LSD1 inhibitors for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 (and a loading control like total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis :
-
Quantify the band intensities and normalize the H3K4me2 signal to the loading control.
-
Conclusion
Both this compound and Seclidemstat are valuable tools for studying the biological roles of LSD1 and for the development of novel cancer therapies. Seclidemstat is a well-characterized inhibitor with demonstrated in vitro and in vivo efficacy against a range of cancers and is currently in clinical development. This compound is a potent reversible inhibitor, though less data is currently available in the public domain regarding its cellular and in vivo activity. The choice of inhibitor will depend on the specific research question, the required potency, and the experimental system being used. This guide provides a foundation for researchers to compare these two inhibitors and to design further experiments to elucidate their therapeutic potential.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
A Head-to-Head Comparison: The Reversible Inhibitor Lsd1-IN-6 Versus Irreversible LSD1 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective comparison of the efficacy of Lsd1-IN-6, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), against commonly used irreversible LSD1 inhibitors. This comparison is supported by experimental data and detailed methodologies to aid in the informed selection of these research tools.
Lysine-Specific Demethylase 1 (LSD1) has emerged as a significant therapeutic target in oncology due to its role in chromatin modification and gene regulation, processes that are often dysregulated in cancer. The inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and the suppression of cancer cell growth. Both reversible and irreversible inhibitors of LSD1 have been developed, each with distinct mechanisms of action and potential therapeutic implications.
This guide focuses on a direct comparison of the reversible inhibitor this compound with two well-characterized irreversible inhibitors, ORY-1001 (Iadademstat) and GSK2879552.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and its irreversible counterparts lies in their interaction with the LSD1 enzyme.
-
This compound , a resveratrol derivative, acts as a reversible inhibitor .[1] It binds to the LSD1 enzyme non-covalently, and this interaction is in equilibrium. This means the inhibitor can associate and dissociate from the enzyme.
-
Irreversible inhibitors , such as ORY-1001 and GSK2879552, form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1. This covalent modification permanently inactivates the enzyme.
This distinction in their mechanism of action has significant implications for their biological effects and potential therapeutic applications. While irreversible inhibitors can offer sustained target engagement, reversible inhibitors may provide a more controlled and potentially safer pharmacological profile.
Quantitative Efficacy: A Comparative Analysis
The potency of an inhibitor is a key determinant of its utility. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the reported IC50 values for this compound and the two selected irreversible inhibitors.
| Inhibitor | Type | LSD1 IC50 (nM) |
| This compound | Reversible | 123[1] |
| ORY-1001 | Irreversible | 18 |
| GSK2879552 | Irreversible | 24 |
Note: IC50 values can vary depending on the specific assay conditions, including the substrate and enzyme concentrations, and the assay format. The values presented here are for comparative purposes and were determined using in vitro enzymatic assays.
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of these inhibitors, detailed experimental protocols for key assays are provided below.
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled)
This assay is a common method to determine the in vitro potency of LSD1 inhibitors. It measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Inhibitor compounds (this compound, ORY-1001, GSK2879552) dissolved in DMSO
-
384-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the diluted inhibitors to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add the recombinant LSD1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Prepare a detection mixture containing the H3K4me2 peptide substrate, HRP, and Amplex® Red in the assay buffer.
-
Initiate the enzymatic reaction by adding the detection mixture to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 530-545 nm and emission at 590-595 nm) in a plate reader at regular intervals for a specified period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for H3K4me2 Levels
This assay assesses the ability of LSD1 inhibitors to increase the levels of histone H3 lysine 4 dimethylation (H3K4me2), a direct substrate of LSD1, in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MGC-803, as used for this compound characterization)[1]
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound, ORY-1001, GSK2879552)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor compounds or DMSO as a vehicle control for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further understand the context in which these inhibitors operate, the following diagrams illustrate the central role of LSD1 in gene regulation and the workflows of the key experiments described.
Caption: LSD1's role in gene regulation and points of intervention.
References
Lsd1-IN-6: A Comparative Analysis of a Novel Reversible LSD1 Inhibitor
For researchers and professionals in drug discovery, Lsd1-IN-6 presents a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This guide provides a comparative overview of this compound's performance, supported by available experimental data, to aid in its evaluation for research and development purposes.
This compound, also identified as compound 4m in its discovery publication, is a novel synthetic compound derived from resveratrol.[1] It has demonstrated significant inhibitory activity against LSD1, an enzyme that plays a crucial role in gene regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).
Quantitative Performance Analysis
This compound has been shown to be a potent inhibitor of LSD1 with a half-maximal inhibitory concentration (IC50) of 123 nM.[1] This positions it as a compound of interest for researchers studying the therapeutic potential of LSD1 inhibition.
To provide a comprehensive understanding of its selectivity, a direct comparison of this compound's inhibitory activity against other histone demethylases is essential. However, at present, a broad selectivity profile for this compound against a panel of other demethylases is not publicly available in the cited literature. The discovery publication primarily focuses on its activity against LSD1.[1]
For context, the table below showcases the IC50 values of this compound against LSD1 and indicates the lack of available data for other demethylases.
| Demethylase | This compound IC50 (nM) |
| LSD1 (KDM1A) | 123[1] |
| LSD2 (KDM1B) | Data not available |
| JMJD2A (KDM4A) | Data not available |
| JMJD2B (KDM4B) | Data not available |
| JMJD2C (KDM4C) | Data not available |
| JARID1A (KDM5A) | Data not available |
| JARID1B (KDM5B) | Data not available |
Experimental Methodologies
The determination of the inhibitory activity of this compound was conducted using established biochemical assays. A detailed understanding of these protocols is crucial for the replication and validation of these findings.
In Vitro LSD1 Inhibition Assay
The inhibitory potency of this compound against purified human LSD1 was determined using a horseradish peroxidase (HRP)-coupled assay. This method measures the hydrogen peroxide produced as a byproduct of the demethylation reaction.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human LSD1 enzyme and a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: this compound is serially diluted and pre-incubated with the LSD1 enzyme to allow for binding.
-
Reaction Initiation: The demethylation reaction is initiated by the addition of the H3K4me2 substrate.
-
Signal Detection: Following a defined incubation period, a solution containing HRP and a suitable substrate (e.g., Amplex Red) is added. The resulting fluorescent or colorimetric signal, proportional to the amount of hydrogen peroxide produced, is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing the Role of LSD1 in Cellular Signaling
LSD1 is a critical regulator of gene expression and is involved in numerous cellular signaling pathways. Its primary function is the demethylation of mono- and di-methylated H3K4 and H3K9, leading to transcriptional repression or activation depending on the cellular context. The diagram below illustrates a simplified workflow of an LSD1 inhibition assay.
References
Cross-Validation of Pharmacological and Genetic Inhibition of LSD1: A Comparative Guide
This guide provides a detailed comparison of the cellular and molecular effects of the pharmacological inhibitor Lsd1-IN-6 (using the well-characterized inhibitor HCI-2509 as a proxy) and genetic knockdown of Lysine-Specific Demethylase 1 (LSD1). The data presented here are intended to assist researchers, scientists, and drug development professionals in evaluating the concordance between these two methods for inhibiting LSD1 function.
Comparative Analysis of Cellular and Molecular Effects
Inhibition of LSD1, either through pharmacological means or genetic knockdown, consistently leads to a reduction in cancer cell proliferation and alterations in gene expression programs. The following tables summarize the quantitative data from studies directly comparing the effects of the reversible LSD1 inhibitor HCI-2509 and siRNA-mediated knockdown of LSD1 in the human lung adenocarcinoma cell line, PC9.
Table 1: Comparison of Effects on Cell Proliferation and Viability
| Parameter | Pharmacological Inhibition (HCI-2509) | Genetic Knockdown (LSD1 siRNA) | Cell Line | Reference |
| IC50 | 0.3–5 µM | Not Applicable | Lung Adenocarcinoma Cell Lines | [1] |
| Cell Proliferation | Significant reduction | Essential for proliferation | PC9 | [2][3] |
| Cell Migration | Significant reduction | Essential for migration | PC9 | [2][3] |
| Cell Cycle Arrest | G2-M phase | G2-M phase | PC9 | [2][3] |
Table 2: Comparison of Effects on Gene and Protein Expression
| Target Gene/Protein | Pharmacological Inhibition (HCI-2509) | Genetic Knockdown (LSD1 siRNA) | Effect | Cell Line | Reference |
| PLK1 (Polo-like kinase 1) | Downregulation | Downregulation | Repression of a key mitotic pathway | PC9 | [2][3] |
| p53 | Increased protein levels | Increased protein levels | Induction of tumor suppressor pathway | Neuroblastoma cells | [4] |
| H3K4me2 | Increased levels | Not specified in direct comparison | Increased histone methylation mark | PC9 | [3] |
| H3K9me2 | Increased levels | Increased levels | Increased histone methylation mark | Prostate cancer cells, Neuroblastoma cells | [4][5] |
| c-MYC | Decreased protein levels | No appreciable difference | Downregulation of oncoprotein | Prostate cancer cells, Neuroblastoma cells | [4][5] |
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 impacts several critical signaling pathways involved in cell cycle regulation and tumorigenesis. Below are graphical representations of these pathways and the experimental workflows used to assess the effects of LSD1 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: Human lung adenocarcinoma PC9 cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Pharmacological Inhibition: Cells are treated with varying concentrations of HCI-2509 (typically in the range of 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for the indicated time periods (e.g., 48-72 hours).
-
Genetic Knockdown: Cells are transfected with LSD1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. Gene knockdown efficiency is typically assessed 48-72 hours post-transfection.
Cell Proliferation Assays
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with HCI-2509 or transfect with siRNA as described above.
-
After the incubation period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Crystal Violet Staining: [11][12][13][14][15]
-
Seed and treat/transfect cells in a 6-well plate as described above.
-
After the desired incubation period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
For quantification, solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[16]
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.[17][18]
-
Thermal Cycling: A representative thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[16]
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-LSD1, anti-PLK1, anti-H3K4me2, anti-H3K9me2, anti-p53, anti-c-MYC, and anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The experimental data presented in this guide demonstrate a strong correlation between the effects of the pharmacological LSD1 inhibitor HCI-2509 and genetic knockdown of LSD1. Both methods effectively inhibit cell proliferation, induce cell cycle arrest, and modulate the expression of key LSD1 target genes and associated signaling pathways. This cross-validation supports the use of specific small molecule inhibitors like HCI-2509 as reliable tools to probe LSD1 function and as potential therapeutic agents that phenocopy the effects of genetic ablation of LSD1. Researchers can utilize this guide to select the appropriate inhibitory strategy and experimental protocols for their specific research questions in the field of epigenetics and drug discovery.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible lysine-specific demethylase 1 antagonist HCI-2509 inhibits growth and decreases c-MYC in castration- and docetaxel-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. tpp.ch [tpp.ch]
- 14. researchgate.net [researchgate.net]
- 15. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 16. oaepublish.com [oaepublish.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. bio-rad.com [bio-rad.com]
Validating Anti-Tumor Effects of LSD1 Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of two prominent Lysine-specific demethylase 1 (LSD1) inhibitors, ORY-1001 (Iadademstat) and GSK2879552, in preclinical xenograft models. Due to the lack of publicly available information on "Lsd1-IN-6," this document focuses on these two well-characterized inhibitors that have advanced to clinical trials, offering valuable insights into their in vivo efficacy and underlying mechanisms.
Introduction to LSD1 in Cancer
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By modulating histone methylation, LSD1 plays a crucial role in the regulation of gene expression. In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and promoting the expression of genes involved in cell proliferation, differentiation, and stemness.[2][3] This has made LSD1 an attractive therapeutic target for the development of novel anti-cancer agents.[3]
Comparative In Vivo Efficacy of LSD1 Inhibitors
The following tables summarize the anti-tumor effects of ORY-1001 and GSK2879552 in various xenograft models based on available preclinical data. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.
ORY-1001 (Iadademstat) In Vivo Performance
| Cancer Model | Dosing Regimen | Key Anti-Tumor Effects | Citation |
| Glioblastoma Xenograft | 400 µg/kg, p.o., every 7 days for 28 days | Inhibited tumor growth and increased survival rate. | [4] |
| Acute Myeloid Leukemia (AML) Xenograft | Not specified | Reduced tumor growth. | [5] |
| T-cell Acute Leukemia (PDX model) | Not specified | Extended survival. | [5] |
| Luminal-B Breast Cancer (PDX model) | Not specified | Significantly reduced mammosphere formation by cancer stem cell-like cells. | [6] |
GSK2879552 In Vivo Performance
| Cancer Model | Dosing Regimen | Key Anti-Tumor Effects | Citation |
| Acute Myeloid Leukemia (AML) Model | Not specified | Prolonged survival. | [7] |
| Small Cell Lung Cancer (SCLC) Model | Not specified | Prolonged survival. | [7] |
Experimental Protocols
Below are detailed methodologies for typical xenograft model studies used to evaluate the efficacy of anti-cancer agents like LSD1 inhibitors.
General Xenograft Model Protocol
This protocol outlines the standard procedure for establishing and utilizing patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) to test anti-tumor agents.
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old, are used as hosts for the xenografts.[8]
-
Tumor Implantation:
-
Tumor Growth Monitoring: Once tumors become palpable, their volume is measured regularly (e.g., 2-3 times a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[11]
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational drug (e.g., ORY-1001 or GSK2879552) is administered according to the specified dosing regimen (dose, route, and frequency). The control group receives a vehicle solution.[11]
-
Efficacy Evaluation: The anti-tumor activity is assessed by endpoints such as tumor growth inhibition, tumor doubling time, tumor growth delay, and overall survival.[12]
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for animal care and use.
Specific Protocols for ORY-1001 and GSK2879552
ORY-1001 (Iadademstat) in Glioblastoma Xenograft Model:
-
Cell Line: Glioblastoma cells.
-
Animal Model: Immunodeficient mice.
-
Drug Administration: ORY-1001 was administered orally (p.o.) at a dose of 400 µg/kg once every 7 days for 28 days.[4]
-
Efficacy Assessment: Tumor growth was monitored, and survival rates were recorded.[4]
GSK2879552 in Acute Myeloid Leukemia (AML) Cell Lines:
-
In Vitro Proliferation Assay: AML cell lines were treated with GSK2879552 for 10 days, and cell growth was measured using CellTiter-Glo. The half-maximal effective concentration (EC50) was determined. GSK2879552 inhibited the growth of 20 AML cell lines with an average EC50 of 137±30 nM.[13]
-
Differentiation Marker Analysis: AML cell lines were treated with GSK2879552 for three days, and the expression of differentiation markers CD11b and CD86 was measured by flow cytometry.[13]
Visualizations
LSD1 Signaling Pathway in Cancer
Caption: LSD1's role in cancer through histone demethylation.
Experimental Workflow for Xenograft Model Study
Caption: Workflow for an in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 12. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Lsd1-IN-6: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The reversible lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-6, has emerged as a potent agent in preclinical cancer studies. Identifying robust biomarkers to predict and monitor cellular response to this compound is crucial for its clinical translation. This guide provides a comparative overview of key biomarkers for this compound and other LSD1 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Executive Summary
This compound, also known as compound 4m, is a potent and reversible inhibitor of LSD1 with an IC50 of 123 nM[1]. Its mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in the methylation of its substrates, primarily histone H3 at lysine 4 (H3K4me2). This epigenetic alteration triggers downstream effects, including the induction of cell differentiation and cell cycle arrest. Key biomarkers to predict and measure the biological activity of this compound include the direct target engagement marker, increased H3K4me2 levels , and the downstream pharmacodynamic biomarker, upregulation of CD86 mRNA . This guide compares this compound to other LSD1 inhibitors and provides detailed experimental protocols for assessing these biomarkers.
Comparison of this compound with Other LSD1 Inhibitors
The landscape of LSD1 inhibitors includes both reversible and irreversible compounds, some of which have entered clinical trials. This compound's reversible nature may offer a more controlled pharmacological profile compared to irreversible inhibitors.
| Inhibitor | Type | Target | IC50 | Key Biomarkers | Reference |
| This compound (Compound 4m) | Reversible | LSD1 | 123 nM | Increased H3K4me2, Increased CD86 mRNA | [1] |
| GSK2879552 | Irreversible | LSD1 | ~20 nM | Increased H3K4me2, NOTCH activation | [2] |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | ~18 nM | Increased H3K4me2, NOTCH activation | [2] |
| SP-2509 (Seclidemstat) | Reversible | LSD1 | ~2.5 µM | Apoptosis induction | |
| CC-90011 (Pulrodemstat) | Reversible | LSD1 | 0.25 nM | Increased H3K4me2 | [3] |
Key Biomarkers for this compound Response
Histone H3 Lysine 4 Dimethylation (H3K4me2)
Rationale: this compound directly inhibits the enzymatic activity of LSD1, which is responsible for demethylating H3K4me2. Therefore, an increase in global or gene-specific H3K4me2 levels is a direct and proximal biomarker of target engagement. Studies have shown that treatment with this compound leads to a dose-dependent increase in H3K4me2 levels in cancer cell lines[1].
Experimental Protocol: Western Blotting for H3K4me2
This protocol is adapted from standard procedures for histone extraction and western blotting.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Histone extraction buffer (e.g., 0.2 N HCl)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-H3K4me2
-
Primary antibody: anti-total Histone H3 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MGC-803 gastric cancer cells) and treat with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24-48 hours).
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in histone extraction buffer and incubate on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for H3K4me2 and normalize to the total Histone H3 loading control.
CD86 mRNA Expression
Rationale: CD86 is a cell surface protein involved in the immune response and has been identified as a sensitive surrogate biomarker for LSD1 inhibition[4]. Treatment with this compound has been shown to significantly increase the mRNA levels of CD86 in MGC-803 cells, indicating its potential as a pharmacodynamic biomarker of downstream pathway modulation[1].
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for CD86
This protocol outlines the steps for measuring changes in CD86 mRNA expression following treatment with this compound.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for CD86 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells (e.g., MGC-803) with this compound as described for the Western blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for CD86 and the housekeeping gene.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of CD86 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study [mdpi.com]
- 4. CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lsd1-IN-6: A Comprehensive Guide for Laboratory Personnel
Atlanta, GA - For researchers, scientists, and drug development professionals handling Lsd1-IN-6, a potent and reversible inhibitor of lysine-specific demethylase 1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its hazardous nature, strict protocols must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
This compound is classified as a hazardous substance. According to available safety data, similar compounds are fatal if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer. Therefore, treating this compound with the utmost caution is imperative.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols. |
| Lab Coat | A disposable gown or a dedicated lab coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A fitted N95 respirator or higher. | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Procedure
The following procedure outlines the safe disposal of this compound waste, including contaminated labware and unused product.
1. Waste Segregation:
-
All materials that have come into contact with this compound must be considered hazardous waste.
-
This includes, but is not limited to:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated pipette tips, tubes, and other plasticware.
-
Contaminated gloves, bench paper, and other disposable PPE.
-
Rinsate from cleaning contaminated glassware. The first rinse of any glassware that has contained this compound should be collected as hazardous waste.
-
2. Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.
-
For sharps such as needles or contaminated glassware, use a designated sharps container that is puncture-resistant.
-
Keep the waste container closed at all times, except when adding waste.
3. Labeling of Hazardous Waste:
-
Proper labeling is crucial for safety and regulatory compliance. The label must be clearly visible and legible.
-
The label on the hazardous waste container must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard(s) (e.g., "Toxic," "Carcinogen").
-
The accumulation start date (the date the first waste is added to the container).
-
The name and contact information of the generating laboratory or principal investigator.
-
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated and secure area within the laboratory.
-
This area should be away from general lab traffic and incompatible chemicals.
-
Ensure the storage area is well-ventilated.
5. Disposal through a Licensed Vendor:
-
This compound waste must not be disposed of down the drain or in regular trash.
-
The disposal of this hazardous waste must be handled by a licensed and reputable chemical waste disposal company.
-
Follow your institution's procedures for arranging a hazardous waste pickup. If your institution does not have a designated provider, you will need to select one that is certified to handle and transport hazardous materials.
-
When selecting a vendor, ensure they can provide all necessary documentation, including waste manifests, for your records.
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound from the laboratory.
Logical Relationship of Safety Requirements
Caption: Interrelationship of this compound hazards and required safety controls.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
